Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWNWWDKWKYUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279928 | |
| Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58607-90-2 | |
| Record name | 58607-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate chemical properties
An In-depth Technical Guide on the Chemical Properties of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, a key heterocyclic intermediate in the development of pharmaceuticals and dyes.
Core Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound.[1] It is recognized by the CAS Registry Number 85230-37-1.[1][2] The compound's structure features a five-membered pyrazolone ring, which is instrumental to its chemical reactivity, particularly its existence in tautomeric forms.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 85230-37-1 | [1][2] |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Appearance | Yellow solid | [3] |
| Melting Point | 137-138 °C | [2] |
| Boiling Point | 400.1±25.0 °C (Predicted) | [2] |
| Density | 1.371±0.06 g/cm³ (Predicted) | [2] |
| InChI Key | FGCPAXRNQIOISG-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Table 2: ¹H NMR Spectroscopic Data
| Parameter | Value |
| Solvent | DMSO-d₆ |
| Frequency | 400 MHz |
| δ 12.75 ppm | (br s, 1H) |
| δ 5.91 ppm | (br s, 1H) |
| δ 4.24 ppm | (q, J = 7 Hz, 2H) |
| δ 1.27 ppm | (t, J = 7 Hz, 3H) |
| (Source:[3]) |
Chemical Reactivity and Tautomerism
A defining characteristic of pyrazolones is their ability to exist as a mixture of tautomers in equilibrium.[4][5] This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond, resulting in two or more distinct chemical structures.[4][6] For this compound, the primary equilibrium is between the keto form (5-oxo) and the enol form (5-hydroxy). The stability and predominance of each tautomer can be influenced by factors such as the solvent and physical state (solid vs. solution).[5][7]
Caption: Keto-enol tautomeric forms of the title compound.
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved via the cyclocondensation reaction of a β-keto ester equivalent with a hydrazine source.[8] This is a variation of the classic Knorr pyrazole synthesis.[9]
Protocol: Synthesis from Diethyl Oxaloacetate Sodium Salt[3]
-
Reaction Setup: Slowly add acetic acid (150 mL) dropwise to a solution of the sodium salt of 1,4-diethoxy-1,4-dioxobut-2-en-2-ol (30.0 g, 0.143 mol) in toluene (150 mL).
-
Stirring: Stir the reaction mixture at room temperature for 30 minutes.
-
Hydrazine Addition: Add 85% hydrazine hydrochloride (17 g, 0.29 mol) to the mixture. Continue stirring at room temperature for an additional 30 minutes.
-
Heating: Heat the reaction system to 100 °C and maintain this temperature overnight.
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Extract the residue with ethyl acetate (500 mL). Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (200 mL) and saturated aqueous sodium chloride (200 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid.
Caption: General experimental workflow for synthesis.
Applications in Synthesis
This compound serves as a versatile building block for constructing more complex molecules.[10] The reactive sites on the pyrazolone ring allow for various chemical modifications, making it a valuable intermediate in the synthesis of a range of compounds, including potent anti-inflammatory agents and dyes.[10][11] For example, the N-H group can be substituted, and the ring can participate in coupling reactions to create azo dyes.[11]
Caption: Role as a versatile chemical intermediate.
References
- 1. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | CAS: 85230-37-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | 85230-37-1 [chemicalbook.com]
- 4. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 7. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate [dyestuffintermediates.com]
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS number
An In-depth Technical Guide on Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and insights into the biological activities of related structures.
Chemical Identity and Properties
This compound is a pyrazolone derivative. It exists in tautomeric forms, including Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. The Chemical Abstracts Service (CAS) has assigned multiple numbers to this structure, with CAS Number 85230-37-1 being frequently associated with the hydroxy tautomer.
Table 1: Chemical Identifiers
| Identifier | Value |
| Systematic Name | This compound |
| Alternative Name | Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate |
| CAS Number | 85230-37-1 |
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 156.14 g/mol [1] |
| InChI Key | FGCPAXRNQIOISG-UHFFFAOYSA-N |
| SMILES | O=C(C1=NNC(O)=C1)OCC |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Density | 1.4±0.1 g/cm³ (Predicted) | [1] |
| Boiling Point | 400.1±25.0 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 195.8±23.2 °C (Predicted) | [1] |
| Molar Refractivity | 36.7 cm³ | [2] |
| Topological Polar Surface Area (TPSA) | 67.76 Ų | [2] |
| LogP | 0.99 (Predicted) | [1] |
| Vapor Pressure | 0.0±1.0 mmHg at 25°C (Predicted) | [1] |
| H-bond Acceptors | 4 | [2] |
| H-bond Donors | 2 | [2] |
| Rotatable Bonds | 3 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 12.75 | br s | 1H | NH | [3] |
| 5.91 | br s | 1H | CH | [3] |
| 4.24 | q, J = 7 Hz | 2H | OCH₂ | [3] |
| 1.27 | t, J = 7 Hz | 3H | CH₃ | [3] |
| Solvent: DMSO-d₆, Frequency: 400 MHz |
Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of a dioxoester with hydrazine. The following is a representative protocol adapted from the synthesis of substituted pyrazole derivatives.[4][5]
Synthesis of this compound
Materials:
-
Diethyl 2-oxosuccinate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethyl acetate
-
Ethanol
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of diethyl 2-oxosuccinate (1 equivalent) is prepared in glacial acetic acid.
-
Hydrazine hydrate (1 equivalent) is added to the suspension.
-
The reaction mixture is heated at 80-90°C for several hours, with reaction progress monitored by thin-layer chromatography.
-
Upon completion, the mixture is concentrated under reduced pressure.
-
The residue is extracted with ethyl acetate.
-
The organic phase is washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol.
References
- 1. CAS#:85230-37-1 | Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | Chemsrc [chemsrc.com]
- 2. 85230-37-1 | Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | Alcohols | Ambeed.com [ambeed.com]
- 3. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | 85230-37-1 [chemicalbook.com]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data, experimental protocols, and the logical framework used to confirm its chemical structure, with a particular focus on its tautomeric nature.
Chemical Identity and Properties
This compound is a pyrazolone derivative with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . It is recognized by the CAS numbers 85230-37-1 and 58607-90-2. The compound's structure is characterized by a five-membered di-nitrogen heterocyclic ring with a ketone group, an ethyl ester substituent, and the potential for tautomerism.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| CAS Number | 85230-37-1, 58607-90-2 |
Tautomerism: The Coexistence of Keto and Enol Forms
A critical aspect of the structure of this compound is its existence as a mixture of tautomers: the keto form (5-oxo-4,5-dihydro-1H-pyrazole) and the enol form (5-hydroxy-1H-pyrazole). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR), is instrumental in identifying and quantifying the predominant tautomeric form in a given environment.
Caption: Keto-Enol Tautomerism of the Pyrazole Ring.
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the cyclocondensation reaction of the sodium salt of diethyl oxaloacetate with a hydrazine salt.[1]
Materials
-
Sodium salt of diethyl oxaloacetate
-
Hydrazine hydrochloride (85%)
-
Acetic acid
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure
-
To a solution of the sodium salt of 1,4-diethoxy-1,4-dioxobut-2-en-2-ol (30.0 g, 0.143 mol) in toluene (150 mL), slowly add acetic acid (150 mL) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add 85% hydrazine hydrochloride (17 g, 0.29 mol) to the mixture and continue stirring at room temperature for an additional 30 minutes.
-
Heat the reaction system to 100 °C and maintain this temperature overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Extract the product with ethyl acetate (500 mL).
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (200 mL) and saturated aqueous sodium chloride (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid.
References
An In-depth Technical Guide on the Tautomerism of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tautomerism in Pyrazolones
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a crucial concept in organic chemistry, particularly in the realm of heterocyclic compounds.[1] Pyrazolones, a class of five-membered nitrogen-containing heterocycles, are well-known for exhibiting prototropic tautomerism, which involves the migration of a proton. This phenomenon significantly influences their physicochemical properties, including solubility, polarity, and hydrogen bonding capacity. Consequently, understanding and controlling the tautomeric equilibrium is of paramount importance in the design and development of pyrazolone-based therapeutic agents, as different tautomers can display distinct biological activities and pharmacokinetic profiles.
Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, exists as a mixture of tautomers. The predominant forms are the keto and enol tautomers, and their relative populations are highly dependent on factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring. A thorough investigation of this tautomeric equilibrium is essential for predicting the molecule's behavior in different environments, including biological systems.
Tautomeric Forms of this compound
This compound can exist in three main tautomeric forms: the keto form (also referred to as the NH form), the enol form (OH form), and the CH form. The equilibrium between these forms is dynamic, with the keto and enol forms being the most significant.
-
Keto Form (NH form): 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-, ethyl ester. In this form, the proton is located on one of the nitrogen atoms, and the C5 position has a carbonyl group.
-
Enol Form (OH form): 5-Hydroxy-1H-pyrazole-3-carboxylic acid, ethyl ester. This form is characterized by a hydroxyl group at the C5 position, resulting from the migration of a proton from the adjacent nitrogen or carbon atom to the carbonyl oxygen.
-
CH Form: This less common tautomer involves the migration of a proton to the C4 position of the pyrazole ring.
The relative stability of these tautomers is influenced by a delicate balance of electronic and steric effects, as well as intermolecular interactions with the surrounding medium.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium for pyrazolone derivatives is not fixed and can be significantly influenced by several factors:
-
Solvent Polarity: The polarity of the solvent plays a critical role in determining the predominant tautomeric form. Polar solvents tend to favor the more polar tautomer, which is often the keto form, due to stronger solute-solvent interactions such as hydrogen bonding. In contrast, non-polar solvents often favor the enol form, which can be stabilized by intramolecular hydrogen bonding.
-
Substituent Effects: The electronic nature of substituents on the pyrazole ring can alter the relative stability of the tautomers. Electron-donating groups can influence the electron density at different positions of the ring, thereby favoring one tautomer over the other.
-
Temperature: Temperature can affect the equilibrium constant of the tautomeric interconversion. Low-temperature NMR studies are often employed to slow down the rate of interconversion, allowing for the observation and quantification of individual tautomers.
-
Concentration: In some cases, the concentration of the pyrazolone solution can influence the tautomeric equilibrium, particularly if intermolecular hydrogen bonding and self-association play a significant role.
Quantitative Analysis of Tautomeric Equilibria
Table 1: Tautomeric Ratios of 3(5)-Phenylpyrazole in Different Solvents at Low Temperature
| Tautomer | Solvent | % of 3-phenyl tautomer | % of 5-phenyl tautomer |
| 3(5)-Phenylpyrazole | THF-d8 | 70 | 30 |
| 3(5)-Phenylpyrazole | Acetone-d6 | 75 | 25 |
Data obtained from low-temperature 1H NMR spectroscopy. The 3-phenyl tautomer is generally favored in solution.[2]
Table 2: Tautomeric Ratios of 1H-Pyrazole-3(5)-(N-tert-butyl)carboxamide in Solution
| Tautomer | Solvent | Temperature (K) | % of 3-substituted tautomer | % of 5-substituted tautomer |
| 1H-Pyrazole-3(5)-(N-tert-butyl)carboxamide | CDCl3 | 293 | 90 | 10 |
In solution, the 3-substituted tautomer is the major form.[3]
Experimental Protocols
Synthesis of this compound
A general and adaptable method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves a two-step process.[1][2] This can be modified for the synthesis of the title compound.
Step 1: Synthesis of Ethyl 2,4-dioxobutanoate
-
To a solution of sodium ethoxide, add diethyl oxalate and an appropriate ketone (in this case, acetone would be a suitable starting material).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the intermediate, ethyl 2,4-dioxobutanoate, by column chromatography.
Step 2: Synthesis of this compound
-
Prepare a suspension of the ethyl 2,4-dioxobutanoate intermediate in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Confirm the structure of the final product using IR, 1H NMR, 13C NMR, and mass spectrometry.[1]
Quantitative NMR Spectroscopy for Tautomer Ratio Determination
NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.[4][5][6]
-
Sample Preparation: Prepare a series of solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, acetone-d6, CD3OD).
-
Data Acquisition:
-
Record high-resolution 1H NMR spectra for each sample at a constant temperature.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectra.
-
Integrate the signals corresponding to specific protons of each tautomer. Choose well-resolved signals that are unique to each tautomer.
-
-
Data Analysis:
-
The ratio of the integrals of the signals corresponding to each tautomer is directly proportional to the molar ratio of the tautomers in the solution.
-
Calculate the percentage of each tautomer: % Tautomer A = (Integral A / (Integral A + Integral B)) * 100 % Tautomer B = (Integral B / (Integral A + Integral B)) * 100
-
The equilibrium constant (K_T) can be calculated as the ratio of the concentrations (or integral values) of the two tautomers.
-
UV-Vis Spectroscopy for Tautomer Analysis
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the different tautomers often exhibit distinct absorption spectra.[7]
-
Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents with different polarities.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the absorption maxima (λ_max) for each tautomer. The keto and enol forms will likely have different λ_max values.
-
Changes in the position and intensity of the absorption bands with varying solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.
-
For a quantitative analysis, the molar extinction coefficients (ε) of the pure tautomers are required, which can be challenging to obtain experimentally.
-
Computational Chemistry Approach
Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies of tautomerism.[8][9]
-
Geometry Optimization:
-
Build the 3D structures of all possible tautomers of this compound.
-
Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).
-
These calculations also provide thermodynamic data, including zero-point vibrational energies, enthalpies, and Gibbs free energies.
-
-
Solvent Effects:
-
To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Perform geometry optimizations and frequency calculations for each tautomer in the desired solvents.
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in each solvent.
-
The tautomer with the lower Gibbs free energy is predicted to be the more stable and, therefore, the predominant form.
-
The energy difference (ΔΔG) can be used to calculate the theoretical equilibrium constant (K_T) using the equation: ΔΔG = -RT ln(K_T).
-
Visualizations
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium of the pyrazolone core.
Note: The image sources in the DOT script are placeholders and would need to be replaced with actual images of the tautomeric structures.
Experimental Workflow for Tautomerism Analysis
Caption: General experimental workflow for tautomerism analysis.
Conclusion
The tautomerism of this compound is a critical aspect that governs its chemical and biological properties. While a complete quantitative picture of its tautomeric behavior in various solvents requires further dedicated experimental and computational studies, the principles outlined in this guide provide a robust framework for such investigations. By employing a combination of synthesis, spectroscopic analysis (NMR and UV-Vis), and computational modeling, researchers can gain a comprehensive understanding of the tautomeric landscape of this important molecule. This knowledge is indispensable for the rational design of novel pyrazolone-based drugs with enhanced efficacy and optimized pharmacokinetic profiles.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: A Technical Guide
Introduction: This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. Due to the limited availability of a complete, experimentally verified dataset for the unsubstituted title compound in the public domain, this document utilizes the spectroscopic data of its closely related and well-characterized analog, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate , as a representative example. The structural similarity of the core pyrazolone ring and the ethyl carboxylate moiety makes this analog an excellent model for understanding the spectroscopic features of this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -CH₃ (Ethyl ester) |
| ~4.3 | Quartet | 2H | -CH₂- (Ethyl ester) |
| ~3.5 | Singlet | 2H | -CH₂- (Pyrazole ring) |
| ~7.2 - 7.9 | Multiplet | 5H | Aromatic protons (Phenyl ring) |
| ~11.0 | Singlet | 1H | N-H (Pyrazole ring, tautomeric form) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~14.5 | -CH₃ (Ethyl ester) |
| ~45.0 | -CH₂- (Pyrazole ring) |
| ~61.0 | -CH₂- (Ethyl ester) |
| ~120.0 - 130.0 | Aromatic carbons (Phenyl ring) |
| ~140.0 | Quaternary aromatic carbon (Phenyl ring) |
| ~155.0 | C=N (Pyrazole ring) |
| ~165.0 | C=O (Ester) |
| ~170.0 | C=O (Pyrazole ring) |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1680 | Strong | C=O Stretch (Amide in pyrazole ring) |
| ~1600 | Medium | C=C Stretch (Aromatic ring) |
Mass Spectrometry
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 232 | [M]⁺ (Molecular ion for C₁₂H₁₂N₂O₃)[1] |
| 203 | [M - C₂H₅]⁺ |
| 187 | [M - OC₂H₅]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of Ethyl 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
This synthesis is a two-step process involving a Claisen condensation followed by a cyclization reaction.
Step 1: Synthesis of Diethyl 2-phenyloxalacetate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1 equivalent) in absolute ethanol, is added a mixture of diethyl oxalate (1 equivalent) and ethyl phenylacetate (1 equivalent) dropwise at 0-5 °C with constant stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
The resulting solid is filtered, washed with cold ethanol, and then dissolved in water.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude diethyl 2-phenyloxalacetate.
-
The precipitate is filtered, washed with water, and dried.
Step 2: Synthesis of Ethyl 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
-
A mixture of diethyl 2-phenyloxalacetate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid is refluxed for 6 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure Ethyl 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons.
-
The resulting positively charged fragments are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
Visualizations
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
Navigating the Physicochemical and Biological Landscape of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the fundamental properties of a compound is paramount to unlocking its therapeutic potential. This technical guide provides an in-depth overview of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, focusing on its solubility characteristics and exploring the broader biological context of related pyrazole derivatives.
Solubility Profile: An Experimental Approach
The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound. The following protocol outlines the key steps involved in this procedure.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
-
Preparation of Saturated Solution:
-
An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial or flask.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is achieved, the suspension is allowed to settle.
-
Aliquots of the supernatant are carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. Centrifugation can also be employed as an alternative or additional separation step.
-
-
Quantification of Solute:
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte.
-
UV-Vis Spectroscopy: A simpler and faster method, suitable for compounds with a chromophore. A calibration curve is required.
-
Gravimetric Analysis: The solvent from a known volume of the filtrate is evaporated, and the mass of the remaining solid is measured. This method is less common for routine analysis.
-
-
-
Data Reporting:
-
Solubility is typically expressed in units of mass per volume (e.g., g/L, mg/mL) or molarity (mol/L). The temperature at which the measurement was performed must always be reported.
-
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key stages of the shake-flask method for determining compound solubility.
Illustrative Solubility Data of a Pyrazole Analog
Due to the absence of specific quantitative data for this compound, the following table presents hypothetical solubility data for a representative pyrazole derivative in various solvents at a standard temperature. This serves as an example of how such data would be structured.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 25 | 0.5 | 0.0032 |
| Ethanol | 25 | 25.0 | 0.1601 |
| Methanol | 25 | 30.0 | 0.1921 |
| Acetone | 25 | 50.0 | 0.3202 |
| Dichloromethane | 25 | 15.0 | 0.0961 |
| Dimethyl Sulfoxide (DMSO) | 25 | >200 | >1.2809 |
Biological Context: The Anti-inflammatory Potential of Pyrazole Derivatives
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A significant body of research has focused on their role as inhibitors of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Putative Signaling Pathway: COX-2 Inhibition
The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By blocking the active site of COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.
COX-2 Signaling Pathway
Caption: A diagram illustrating the inhibition of the COX-2 pathway by a pyrazole derivative, leading to a reduction in inflammation.
While the precise biological targets of this compound have not been definitively elucidated in publicly available literature, its structural similarity to known anti-inflammatory agents suggests that it may also exhibit activity within this or related pathways. Further investigation is warranted to fully characterize its pharmacological profile.
This technical guide provides a foundational understanding of the solubility and potential biological activities of this compound. The provided experimental protocol and illustrative data serve as a practical resource for researchers, while the exploration of the broader biological context of pyrazole derivatives offers a starting point for further pharmacological investigation.
References
An In-Depth Analysis of the Molecular Weight of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
This document provides a detailed examination of the molecular weight of the chemical compound Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a substance of interest in various research and development applications. The following sections outline the fundamental chemical properties and provide a clear breakdown of the molecular weight calculation.
Chemical Identity and Formula
This compound is identified by the CAS Number 85230-37-1.[1] Its molecular formula is C6H8N2O3.[1][2] This formula dictates the precise number of atoms of each element present in a single molecule of the compound, which is the foundational information for calculating its molecular weight.
Molecular Weight Determination
The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C6H8N2O3.
The table below summarizes the atomic composition and the contribution of each element to the total molecular weight.
| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass Contribution (amu) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 156.141 |
Based on this, the molecular weight of this compound is approximately 156.14 g/mol .[1]
Experimental Protocols
The determination of a compound's molecular weight is a computational process based on its established molecular formula, which is in turn confirmed through experimental techniques such as mass spectrometry and elemental analysis.
Mass Spectrometry: This technique ionizes the molecule and measures its mass-to-charge ratio, providing a highly accurate determination of the molecular mass.
Elemental Analysis: This experimental method determines the percentage composition of each element in the compound. These percentages can be used to derive the empirical formula, and in conjunction with mass spectrometry data, the molecular formula.
A detailed protocol for these standard analytical techniques is beyond the scope of this document but can be found in standard organic chemistry laboratory manuals.
Logical Representation of Molecular Composition
The following diagram illustrates the relationship between the constituent elements and the final molecular formula of the compound.
References
Investigating the reactivity of pyrazolone compounds
An In-depth Technical Guide on the Reactivity of Pyrazolone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the reactivity of pyrazolone compounds, a class of five-membered heterocyclic scaffolds significant in medicinal chemistry. Pyrazolone derivatives are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point in drug discovery and development.[1][2][3] This document details key synthetic protocols, presents quantitative data on their biological efficacy, and visualizes critical workflows and signaling pathways relevant to their application.
Core Reactivity and Synthesis
Pyrazolone chemistry is rich and versatile, allowing for the synthesis of a vast library of derivatives. The reactivity of the pyrazolone ring, particularly at the C4 position and the nitrogen atoms, enables various modifications such as alkylation, acylation, condensation, and diazo coupling.[3] The most fundamental and widely used method for synthesizing the pyrazolone core is the Knorr pyrazole synthesis.[4][5]
The Knorr synthesis involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[5] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazolone ring.[4][6] The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl and hydrazine reactants.[4]
General Synthesis Workflow
The synthesis and purification of pyrazolone derivatives follow a standard chemistry workflow. The process begins with the selection of appropriate starting materials, proceeds through the reaction and monitoring phases, and concludes with product isolation and purification.
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research. The following sections provide step-by-step protocols for a representative synthesis and a common biological evaluation method.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone, a compound also known as Edaravone, via the Knorr pyrazolone synthesis.[7]
Materials:
-
Ethyl acetoacetate (1.0 equivalent, 12.5 mmol)
-
Phenylhydrazine (1.0 equivalent, 12.5 mmol)
-
Diethyl ether
-
Ethanol (95%)
-
Round-bottom flask, reflux condenser, beaker, ice-water bath, Büchner funnel
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.625 mL) to phenylhydrazine (1.25 mL) in a fume hood. The addition is exothermic.[7]
-
Heating: Assemble a reflux condenser and heat the reaction mixture for 60 minutes at approximately 135–145 °C. A heavy syrup will form.[7]
-
Isolation: Transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath.[7]
-
Crystallization: Add 2 mL of diethyl ether and stir the mixture vigorously with a spatula until the crude product begins to precipitate as a powder. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.[7]
-
Filtration: Filter the crude product using a Büchner funnel under vacuum and wash the solid thoroughly with fresh diethyl ether.[7]
-
Purification: Recrystallize the collected solid from a minimum amount of hot 95% ethanol (approximately 5–7 mL). Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.[7]
-
Drying and Analysis: Filter the pure crystals, dry them in a desiccator, and determine the final mass and melting point (literature: 125–127 °C). The product can be further characterized by NMR and IR spectroscopy.[7]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of synthesized pyrazolone compounds, a standard for quantifying antimicrobial potency.[8]
Materials:
-
Synthesized pyrazolone compounds
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Sterile DMSO (for dissolving compounds)
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin, Clotrimazole)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each pyrazolone compound in DMSO.
-
Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Quantitative Data on Pyrazolone Reactivity
The biological reactivity of pyrazolone derivatives is best understood through quantitative data. The following tables summarize yields from representative syntheses and bioactivity data from anticancer and antimicrobial assays.
Table 1: Synthesis of Representative Pyrazolone Derivatives and Yields
| Product | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-amino-1-arylpyrazole-4-carbonitriles | Arylhydrazines | Malononitrile derivatives | FeCl3/PVP, Water/PEG-400, 2-4h | up to 97% | [9] |
| Pyrano[2,3-c]pyrazoles | 5-Hydroxypyrazoles | Ethyl acetoacetate | Pechmann-Duisberg reaction | 33-46% | [10] |
| 4-formyl-1-(2-pyridyl)pyrazoles | Acetophenone hydrazones | Vilsmeier-Haack reagent | Cyclization-formylation | 66-85% | [9] |
| 5-Methyl-2-(...)-3H-pyrazol-3-one | Hydrazonyl chloride | 5-pyrazolone-1-carbothiohydrazide | EtOH | 85% |[11] |
Table 2: Anticancer Activity of Selected Pyrazolone Derivatives
| Compound Class / Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrazolone-based ligand (APAU) | MCF-7 (Breast) | 30 µg/mL | [12][13] |
| Fused Pyrazole (7a) | Human Breast Cancer | < Doxorubicin control | [14] |
| Fused Pyrazole (8) | Human Breast Cancer | < Doxorubicin control | [14] |
| Indole C-glycoside hybrid (34) | MDA-MB-231 (Breast) | 22.3 µM | [15] |
| Thiazole-Pyrazoline hybrid (7c) | Generic | Promising activity | [16] |
| Thiazole-Pyrazoline hybrid (9c) | Generic | Promising activity |[16] |
Table 3: Antimicrobial Activity of Selected Pyrazolone Derivatives
| Compound Class / Derivative | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazoline 9 | S. aureus (MDR) | 4 µg/mL | [17][18] |
| Pyrazoline 9 | E. faecalis (MDR) | 4 µg/mL | [17][18] |
| Pyrazole-carbothiohydrazide (21a) | S. aureus | 62.5 µg/mL | [8][11] |
| Pyrazole-carbothiohydrazide (21a) | A. niger | 7.8 µg/mL | [8][11] |
| Pyrazole derivative (3) | E. coli | 0.25 µg/mL | [2] |
| Pyrazole derivative (4) | S. epidermidis | 0.25 µg/mL |[2] |
Role in Drug Discovery and Development
Pyrazolone derivatives are prominent scaffolds in drug discovery due to their proven therapeutic potential.[1] The development process is a multi-stage pipeline that begins with initial discovery and synthesis, followed by rigorous preclinical and clinical evaluation.
Mechanism of Action: NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory and anticancer activity of some pyrazolone compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses, and its dysregulation is implicated in many chronic diseases, including cancer.[19][20]
In the canonical pathway, stimuli like TNF-α lead to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα.[20] This targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Certain pyrazolone-based ligands have been shown to interfere with this pathway, preventing the proliferation of cancer cells.[12][13]
Conclusion
Pyrazolone compounds exhibit a remarkable degree of chemical reactivity that has been successfully leveraged to create a multitude of derivatives with significant therapeutic potential. Their straightforward synthesis, particularly via the robust Knorr reaction, combined with their proven efficacy as anticancer and antimicrobial agents, solidifies their role as a privileged scaffold in medicinal chemistry. The quantitative data presented herein underscore their potency, while the outlined protocols provide a foundation for further research. Future investigations will likely focus on optimizing lead compounds, exploring novel synthetic routes, and further elucidating the complex mechanisms, such as NF-κB inhibition, that underpin their powerful biological activities.
References
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Pyrazolone Derivativ... preview & related info | Mendeley [mendeley.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- $$\kappa$$ κ B signaling pathways | Semantic Scholar [semanticscholar.org]
- 13. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Introduction
Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazolone derivatives are known to exhibit a wide range of biological activities, serving as scaffolds for anti-inflammatory, analgesic, and antimicrobial agents. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The synthesis is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with hydrazine.[1][2][3]
The described protocol follows a two-step, one-pot procedure. The first step is a Claisen condensation of diethyl oxalate and ethyl acetate to form the intermediate β-keto ester, diethyl oxalacetate, in situ.[4][5][6] The second step involves the cyclization of this intermediate with hydrazine hydrate to yield the final pyrazolone product.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Diethyl oxalate | C6H10O4 | 146.14 | 14.61 g (0.1 mol) | ≥99% |
| Ethyl acetate | C4H8O2 | 88.11 | 8.81 g (0.1 mol) | ≥99.5% |
| Sodium ethoxide | C2H5NaO | 68.05 | 6.81 g (0.1 mol) | ≥95% |
| Hydrazine hydrate | H6N2O | 50.06 | 5.01 g (0.1 mol) | 80% |
| Absolute Ethanol | C2H5OH | 46.07 | 200 mL | Anhydrous |
| Diethyl ether | (C2H5)2O | 74.12 | 100 mL | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | As needed | 2 M |
| Acetic acid | CH3COOH | 60.05 | As needed | Glacial |
| Deionized water | H2O | 18.02 | As needed |
Experimental Protocol
Step 1: In situ formation of Diethyl 2-oxobutanedioate (Diethyl Oxalacetate) via Claisen Condensation
-
A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is assembled and flame-dried.
-
The flask is charged with 150 mL of absolute ethanol and sodium ethoxide (6.81 g, 0.1 mol). The mixture is stirred until the sodium ethoxide is completely dissolved.
-
A mixture of diethyl oxalate (14.61 g, 0.1 mol) and ethyl acetate (8.81 g, 0.1 mol) is prepared and added to the dropping funnel.
-
The diethyl oxalate and ethyl acetate mixture is added dropwise to the stirred sodium ethoxide solution over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 30°C, using an ice bath if necessary.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The formation of the sodium salt of diethyl oxalacetate will result in a yellowish precipitate.
Step 2: Cyclization with Hydrazine Hydrate
-
The reaction mixture containing the in situ generated diethyl oxalacetate is cooled in an ice bath to 0-5°C.
-
Hydrazine hydrate (5.01 g, 0.1 mol) is dissolved in 20 mL of absolute ethanol and added to the dropping funnel.
-
The hydrazine hydrate solution is added dropwise to the cooled and stirred reaction mixture over a period of 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
Step 3: Work-up and Purification
-
After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in 100 mL of cold deionized water.
-
The aqueous solution is acidified to pH 4-5 with 2 M hydrochloric acid or glacial acetic acid. The product will precipitate as a white to off-white solid.
-
The mixture is cooled in an ice bath for 30 minutes to ensure complete precipitation.
-
The solid product is collected by vacuum filtration, washed with cold deionized water (2 x 30 mL), and then with a small amount of cold diethyl ether (20 mL).
-
The crude product is dried in a vacuum oven at 50°C.
-
For further purification, the crude product can be recrystallized from hot ethanol or an ethanol/water mixture.
Characterization Data
| Property | Value |
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 156.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 175-178 °C (literature) |
| Yield | Typically 70-85% |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, NH), 10.8 (br s, 1H, NH), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.5 (s, 2H, CH₂), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5, 160.1, 145.2, 61.3, 38.9, 14.1.
-
IR (KBr, cm⁻¹) : 3400-3200 (N-H stretching), 1720 (C=O stretching, ester), 1680 (C=O stretching, amide), 1620 (C=N stretching).
-
Mass Spectrometry (ESI-MS) : m/z 157.05 [M+H]⁺.
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
One-Pot Synthesis of Substituted Pyrazoles: Application Notes and Protocols for Researchers
Introduction
Pyrazoles and their substituted derivatives are a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The development of efficient, cost-effective, and environmentally benign synthetic methodologies for these heterocyclic compounds is, therefore, a significant focus for researchers. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering atom economy, reduced reaction times, and simplified purification processes by combining multiple reaction steps in a single vessel without the isolation of intermediates.[3][4]
These application notes provide detailed protocols for three distinct one-pot syntheses of substituted pyrazoles, leveraging green chemistry principles such as microwave irradiation, ultrasound assistance, and the use of eco-friendly catalysts. The methodologies are designed to be accessible to researchers in organic synthesis, medicinal chemistry, and drug development, providing a practical guide to the synthesis of diverse pyrazole derivatives.
Protocol 1: Microwave-Assisted One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolones
This protocol describes a rapid and efficient solvent-free synthesis of 4-arylidenepyrazolone derivatives using microwave irradiation. The reaction proceeds via a one-pot condensation of an ethyl acetoacetate derivative, a substituted hydrazine, and an aromatic aldehyde.[5] Microwave heating has been shown to significantly accelerate reaction rates, leading to higher yields in shorter times compared to conventional heating methods.[6][7]
Experimental Protocol:
-
In a 50 mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), the desired substituted hydrazine (0.3 mmol), and the selected aromatic aldehyde (0.3 mmol).[5]
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.[5]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The resulting solid is triturated with ethyl acetate.
-
Collect the product by suction filtration to afford the desired 4-arylidenepyrazolone derivative.[5]
Quantitative Data Summary:
| Entry | Substituted Hydrazine | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | 3-Nitrophenylhydrazine | 3-Methoxy-4-ethoxy-benzaldehyde | 10 | 83 |
| 2 | Phenylhydrazine | 4-Chlorobenzaldehyde | 10 | 92 |
| 3 | 4-Nitrophenylhydrazine | 4-Hydroxybenzaldehyde | 10 | 88 |
| 4 | Hydrazine hydrate | Vanillin | 10 | 75 |
Data synthesized from multiple sources describing similar reactions.
Experimental Workflow:
Caption: Microwave-assisted one-pot synthesis of 4-arylidenepyrazolones.
Protocol 2: Ultrasound-Assisted, Catalyst-Free One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazolines from Chalcones
This protocol details an environmentally benign, ultrasound-assisted, one-pot synthesis of 1,3,5-trisubstituted pyrazoline derivatives. The reaction involves the initial in-situ formation of a chalcone intermediate from an acetophenone and a benzaldehyde derivative, which then undergoes cyclization with phenylhydrazine.[8][9] The use of ultrasound irradiation provides a green energy source that can reduce reaction times and improve yields.[9][10]
Experimental Protocol:
-
Dissolve the substituted acetophenone (3 mmol) and a halogen-substituted benzaldehyde (3 mmol) in 30 mL of ethanol in a suitable flask.[8]
-
Add 10 mL of 3N potassium hydroxide solution and phenylhydrazine (7-9 mmol) to the mixture.[8]
-
Expose the reaction mixture to ultrasound irradiation at a power of 180 Watts for three to six minutes.[8]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Quantitative Data Summary:
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Time (min) | Yield (%) |
| 1 | 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | 3-6 | 85 |
| 2 | Acetophenone | 4-Bromobenzaldehyde | 3-6 | 82 |
| 3 | 4-Methylacetophenone | 2,4-Dichlorobenzaldehyde | 3-6 | 88 |
| 4 | 4-Methoxyacetophenone | 4-Fluorobenzaldehyde | 3-6 | 90 |
Data synthesized from multiple sources describing similar reactions.
Experimental Workflow:
Caption: Ultrasound-assisted one-pot synthesis of 1,3,5-trisubstituted pyrazolines.
Protocol 3: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles using a Reusable Catalyst
This protocol outlines a green and efficient one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives. The reaction utilizes readily available starting materials: an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate, in the presence of a reusable, environmentally friendly catalyst such as preheated fly-ash or nano-eggshell/Ti(IV) under solvent-free or aqueous conditions.[3][11]
Experimental Protocol:
-
In a round-bottom flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the catalyst (e.g., preheated fly-ash, 10 mol%).
-
Heat the mixture at 70-80 °C in an aqueous medium or under solvent-free conditions for the specified time (typically 30-60 minutes).[3]
-
Monitor the reaction by thin-layer chromatography.
-
After completion, add ethanol to the reaction mixture and stir for a few minutes.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Cool the filtrate to obtain the crystalline product.
-
Wash the product with cold ethanol and dry to yield the pure dihydropyrano[2,3-c]pyrazole.
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Catalyst | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Preheated Fly-Ash | 45 | 95 |
| 2 | 4-Methoxybenzaldehyde | Preheated Fly-Ash | 40 | 92 |
| 3 | Benzaldehyde | Nano-eggshell/Ti(IV) | 30 | 94 |
| 4 | 3-Nitrobenzaldehyde | Nano-eggshell/Ti(IV) | 50 | 90 |
Data synthesized from multiple sources describing similar reactions.[3][11]
Logical Relationship Diagram:
Caption: Logical flow for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
The one-pot synthetic protocols detailed in these application notes offer efficient, rapid, and environmentally conscious routes to a variety of substituted pyrazole derivatives. By employing techniques such as microwave and ultrasound irradiation, or by using recyclable and benign catalysts, these methods align with the principles of green chemistry, providing valuable tools for researchers in the pharmaceutical and chemical sciences. The versatility of these reactions allows for the generation of diverse molecular libraries, which is crucial for the discovery of new therapeutic agents.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, also known as 3-carbethoxy-5-pyrazolone, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of a pyrazolone ring and a reactive ester group, make it an excellent starting material for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and development of novel therapeutic agents with potential anti-inflammatory, anticancer, and antimicrobial properties. The pyrazolone core is a well-established pharmacophore found in several approved drugs, highlighting its therapeutic relevance.[1][2]
Chemical Properties and Tautomerism
This compound exists in tautomeric equilibrium with its 5-hydroxy-1H-pyrazole form. This tautomerism is a crucial aspect of its reactivity and biological activity, influencing its interactions with molecular targets. The keto-enol equilibrium allows for diverse chemical modifications at various positions of the pyrazole ring, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Therapeutic Applications and Biological Activities
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities. These include anti-inflammatory, anticancer, and antimicrobial effects, making this scaffold a privileged structure in drug discovery.
Anti-inflammatory Activity
The pyrazolone ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Derivatives of this compound have been synthesized and evaluated for their potential to mitigate inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5]
Quantitative Data for Anti-inflammatory Pyrazole Derivatives
| Compound ID | Derivative Structure | In Vivo Activity (% Edema Inhibition) | Reference |
| 1 | Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant anti-inflammatory activity | [3][6] |
| 2 | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant anti-inflammatory activity | [3][6] |
| 3 | Pyrazole-substituted chalcone (6b) | 85.78 ± 0.99 | [7] |
| 4 | Pyrazole-substituted chalcone (2b) | 85.78 ± 0.99 | [7] |
Anticancer Activity
The pyrazole scaffold is a key component in several anticancer agents, with some derivatives acting as kinase inhibitors.[8] Research has shown that modifications of the this compound core can lead to compounds with potent cytotoxic activity against various cancer cell lines.[9][10][11]
Quantitative Data for Anticancer Pyrazole Derivatives
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| L2 | Pyrazole derivative | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [9] |
| P-03 | Coumarin pyrazole carbaldehyde | A549 (Lung) | 13.5 (mmol) | [10] |
| 33 | Indole-pyrazole hybrid | HepG2 (Liver) | < 23.7 | [8] |
| 34 | Indole-pyrazole hybrid | HepG2 (Liver) | < 23.7 | [8] |
| 43 | Pyrazole carbaldehyde | MCF7 (Breast) | 0.25 | [8] |
| 27 | Pyrazolone-pyrazole derivative | MCF7 (Breast) | 16.50 | [8] |
| 7a | Pyrazole-indole hybrid | HepG2 (Liver) | 6.1 ± 1.9 | [11] |
| 7b | Pyrazole-indole hybrid | HepG2 (Liver) | 7.9 ± 1.9 | [11] |
Antimicrobial Activity
Derivatives of this compound have also been investigated for their ability to inhibit the growth of various bacterial and fungal pathogens.[2][12][13][14]
Quantitative Data for Antimicrobial Pyrazole Derivatives
| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |
| 21a | Hydrazone derivative | S. aureus | 62.5-125 | [14] |
| 21a | Hydrazone derivative | C. albicans | 2.9-7.8 | [14] |
| 9 | Pyrazoline derivative | S. aureus MDR | 4 | [13] |
Experimental Protocols
Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives
This protocol describes a general method for the synthesis of substituted pyrazole derivatives from this compound, adapted from the literature.[3][6]
Workflow for Synthesis
Caption: Synthetic workflow for pyrazole derivatives.
Materials:
-
Diethyl oxalate
-
Substituted acetophenone
-
Sodium ethoxide
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Synthesis of the Intermediate (Ethyl-2,4-dioxo-4-phenyl butanoate derivative):
-
In a round-bottom flask, dissolve the substituted acetophenone in absolute ethanol.
-
Add sodium ethoxide to the solution and stir.
-
Slowly add diethyl oxalate to the reaction mixture.
-
Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with a suitable acid to precipitate the intermediate.
-
Filter, wash with water, and dry the solid intermediate.
-
-
Synthesis of the Final Product (Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate):
-
Suspend the dried intermediate in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
The solid product will precipitate out.
-
Filter the product, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard and widely used method to evaluate the acute anti-inflammatory activity of compounds.[3][6][15][16][17][18]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the paw edema assay.
Materials:
-
Wistar rats (150-200 g)
-
Lambda carrageenan (1% w/v in saline)
-
Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Preparation:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group I: Control (vehicle only)
-
Group II: Standard (Indomethacin)
-
Group III, IV, etc.: Test compound at different doses.
-
-
Administer the test compounds and the standard drug intraperitoneally or orally 30 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 100 µL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][11][19][20][21]
Workflow for MTT Assay
Caption: Workflow of the MTT assay.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathways
While specific signaling pathway elucidation for this compound itself is an ongoing area of research, derivatives of the pyrazole scaffold are known to modulate key pathways in inflammation and cancer.
Inflammation and COX Inhibition Pathway
Many pyrazolone-based anti-inflammatory agents exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[5]
Caption: COX inhibition by pyrazole derivatives.
Cancer and Kinase Inhibition Pathways
In cancer, pyrazole derivatives have been shown to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).[8][22]
Caption: Kinase inhibition by pyrazole derivatives.
Conclusion
This compound is a highly valuable and versatile scaffold for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have shown promising anti-inflammatory, anticancer, and antimicrobial activities. The provided protocols offer a starting point for researchers to synthesize and evaluate novel compounds based on this privileged structure, with the ultimate goal of discovering new and effective drugs for a range of diseases. Further investigation into the specific molecular targets and signaling pathways of its derivatives will be crucial for optimizing their therapeutic potential.
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
- 22. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pyrazole Derivatives as Potent Anti-Inflammatory Agents
Introduction
Pyrazole derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry, renowned for their potent anti-inflammatory properties.[1][2][3] The scaffold is a core component of several established drugs, most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to manage pain and inflammation in conditions like arthritis.[1][3][4][5][6] The therapeutic success of pyrazole-based drugs stems from their ability to effectively modulate key inflammatory pathways while often presenting a more favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][7][8] This document provides an overview of their mechanisms, quantitative activity, and detailed protocols for their evaluation.
Mechanism of Action
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9] However, their activity extends to the modulation of other critical inflammatory signaling cascades, including the NF-κB and MAPK pathways.
-
COX-2 Inhibition: Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[10] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation and is a primary therapeutic target.[1][9] Pyrazole derivatives, such as Celecoxib, are designed to selectively inhibit COX-2, thereby reducing prostaglandin production and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][6][8]
-
NF-κB Pathway Suppression: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[11][12] In response to inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor.[13] This frees NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][14] Some pyrazole derivatives have been shown to suppress this pathway, contributing to their anti-inflammatory effects.[1][15]
-
MAPK Pathway Modulation: Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 and JNK cascades, are crucial in translating extracellular stimuli into cellular inflammatory responses.[16][17][18] These pathways are activated by cytokines and stress signals, leading to the activation of transcription factors that regulate the production of inflammatory mediators.[17][19] The modulation of these pathways is another mechanism through which pyrazole compounds can exert anti-inflammatory activity.
Signaling Pathway Diagrams
Caption: The NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives.
Caption: The generalized MAPK signaling cascade in inflammation.
Quantitative Data Summary
The anti-inflammatory potential of pyrazole derivatives is quantified through various in vitro and in vivo assays. The tables below summarize key data points from recent studies, including inhibitory concentrations (IC50) for COX enzymes and efficacy in animal models.
Table 1: In Vitro Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound ID | Target | IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 2a | COX-2 | 19.87 | - | [20] |
| 3b | COX-2 | 39.43 | 22.21 | [20] |
| 4a | COX-2 | 61.24 | 14.35 | [20] |
| 5b | COX-2 | 38.73 | 17.47 | [20] |
| 5e | COX-2 | 39.14 | 13.10 | [20] |
| Celecoxib | COX-2 | - | 308.16 | [21] |
| Compound 6e | COX-2 | - | 215.44 | [21] |
| Compound 5f | COX-2 | 1500 (1.50 µM) | - | [22] |
| Compound 6f | COX-2 | 1150 (1.15 µM) | - | [22] |
Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound ID/Series | Animal Model | Dose (mg/kg) | Max. Edema Inhibition (%) | Time Point | Reference |
| Various Pyrazoles | Carrageenan-induced paw edema | 10 | 65 - 80 | 3 h | [7] |
| Compound 4a | Xylene-induced ear edema | - | 48.71 | - | [23] |
| Compound 6 | Edema Model | - | 84 | - | [22] |
| Compound 6e | Carrageenan-induced paw edema | - | 93.62 | 5 h | [21] |
| Compound N9 | Carrageenan-induced paw edema | - | > Celecoxib | 1 h | [24] |
| Compound N7 | Cotton-pellet granuloma | - | > Celecoxib | - | [24] |
| Indomethacin | Carrageenan-induced paw edema | - | 55 | 3 h | [7] |
Experimental Protocols
The following are detailed protocols for standard assays used to evaluate the anti-inflammatory activity of pyrazole derivatives.
Protocol 1: In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in a macrophage cell line stimulated with lipopolysaccharide (LPS).[23][25]
1. Materials and Reagents:
-
Mouse macrophage cell line (e.g., RAW 264.7 or J774A.1).
-
Complete culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
LPS from E. coli (e.g., serotype O111:B4).
-
Test pyrazole derivative, dissolved in DMSO.
-
Phosphate Buffered Saline (PBS).
-
ELISA kits for TNF-α and IL-6.
-
24-well cell culture plates.
2. Experimental Procedure:
-
Cell Culture: Culture RAW 264.7 cells in T-75 flasks with complete medium at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Harvest cells and seed them into 24-well plates at a density of 2 x 10^5 cells/well in 500 µL of complete medium. Incubate for 24 hours to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compound in complete medium. Remove the old medium from the cells and add 500 µL of the medium containing the test compound (or vehicle control, e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding a final concentration of 100 ng/mL to 1 µg/mL of LPS to each well, except for the unstimulated control wells.[26]
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.[25]
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[27]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of cytokine production).
Caption: Experimental workflow for the in vitro macrophage inflammatory assay.
Protocol 2: In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema
This is a widely used and classical model for evaluating the acute anti-inflammatory activity of novel compounds.[15][28]
1. Materials and Reagents:
-
Male Wistar rats or Swiss albino mice (180-220 g).
-
Carrageenan (1% w/v solution in sterile saline).
-
Test pyrazole derivative, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Indomethacin or Celecoxib).
-
Digital Plethysmometer.
2. Experimental Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups. Fast the animals overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[28]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. COX 2-selective NSAIDs: biology, promises, and concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synapse.koreamed.org [synapse.koreamed.org]
- 18. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p38 MAPK signalling cascades in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a key building block in modern organic synthesis. Its utility in the construction of diverse heterocyclic systems, particularly those with significant biological activities, makes it a valuable tool for medicinal chemists and researchers in drug discovery.
Introduction
This compound is a highly functionalized pyrazolone derivative that serves as a versatile intermediate in the synthesis of a wide range of organic compounds.[1] Its structure incorporates multiple reactive sites, including a nucleophilic nitrogen, an active methylene group at the C-4 position, and a carbonyl group, allowing for a variety of chemical transformations. This intermediate is particularly valuable in the synthesis of fused pyrazole systems, which are prominent scaffolds in many biologically active molecules.[2] This document outlines the synthesis of this intermediate and its application in the preparation of compounds with therapeutic potential.
Synthesis of this compound and its Derivatives
The synthesis of the pyrazole core typically involves a Claisen condensation of diethyl oxalate with a compound containing an active methylene group, followed by cyclization with hydrazine or its derivatives. A common and efficient method for producing 5-substituted derivatives of this compound starts from substituted acetophenones and diethyl oxalate.[3]
General Synthetic Workflow
Caption: General workflow for the synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.
Experimental Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Materials:
-
4-Chloroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of 4-chloroacetophenone and diethyl oxalate dropwise at room temperature with constant stirring.
-
Continue stirring for 8-12 hours.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the intermediate ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate.
Step 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
-
Suspend the intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate to the suspension and reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final product.
Table 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives[3]
| Substituent (Ar) | Yield (%) | Melting Point (°C) |
| Phenyl | 75 | 130-132 |
| 4-Chlorophenyl | 82 | 165-167 |
| 4-Methoxyphenyl | 78 | 148-150 |
| 4-Nitrophenyl | 85 | 188-190 |
| 3,4-Dimethoxyphenyl | 72 | 155-157 |
Applications in the Synthesis of Bioactive Heterocycles
This compound is a pivotal intermediate for the synthesis of various fused heterocyclic systems with significant pharmacological activities.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including acting as kinase inhibitors. The synthesis often involves the reaction of an aminopyrazole derivative (which can be synthesized from the title compound) with a β-dicarbonyl compound or its equivalent.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are another class of fused heterocycles with a broad range of biological activities, including antimicrobial and anticancer properties.[2] The synthesis can be achieved by reacting 5-aminopyrazole-4-carboxylate derivatives, obtained from the title intermediate, with various one-carbon synthons like formamide or urea.[2]
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are also of significant interest in medicinal chemistry. Their synthesis can be accomplished through the reaction of 5-aminopyrazoles with α,β-unsaturated compounds or 1,3-dicarbonyl compounds.
Experimental Workflow for Drug Discovery
Caption: A typical workflow for the application of the intermediate in drug discovery.
Biological Activity of Derived Compounds
Compounds synthesized from this compound have demonstrated a wide array of biological activities.
Anti-inflammatory Activity
Several Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have been shown to possess significant anti-inflammatory properties.[3] The activity is influenced by the nature of the substituent on the phenyl ring.
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives[3]
| Compound (Ar) | % Inhibition of Paw Edema |
| Indomethacin (Standard) | 55.2 |
| Phenyl | 38.5 |
| 4-Chlorophenyl | 45.1 |
| 3,4-Dimethoxyphenyl | 50.3 |
Anticancer Activity
Fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines, have been investigated as potent anticancer agents, often acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival.
Simplified Signaling Pathway for Kinase Inhibition
Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a pyrazole derivative.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a multitude of heterocyclic compounds with significant potential in drug discovery and development. Its straightforward synthesis and versatile reactivity provide access to complex molecular architectures, making it an invaluable resource for synthetic and medicinal chemists. The protocols and data presented herein offer a foundation for further exploration and application of this important building block.
References
- 1. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Comprehensive Protocol for the N-Alkylation of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous FDA-approved drugs.[1][2][3] These five-membered heterocyclic compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[4][5][6] The strategic modification of the pyrazole scaffold is crucial for optimizing the pharmacological profile of lead compounds.
N-alkylation is a fundamental and powerful strategy to modulate the physicochemical and pharmacological properties of pyrazole-containing molecules.[4] The introduction of an alkyl group on a ring nitrogen can significantly influence a compound's potency, selectivity, solubility, and metabolic stability. However, a key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity. Due to tautomerism, alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), potentially leading to a mixture of constitutional isomers.[1][7] The final isomeric ratio is dependent on the steric and electronic nature of both the pyrazole substituents and the alkylating agent, as well as the specific reaction conditions employed.[7][8]
These application notes provide detailed protocols for common and effective N-alkylation methods, summarize quantitative data for various reaction conditions, and offer visual guides to the experimental workflow and underlying chemical principles.
General Principles of N-Alkylation
Several methodologies have been developed for the N-alkylation of pyrazoles, each with distinct advantages. The choice of method often depends on the substrate, desired regioselectivity, and available resources.
-
Base-Mediated Alkylation: This is the most conventional approach. It involves the deprotonation of the pyrazole's N-H bond using a suitable base, generating a pyrazolate anion. This highly nucleophilic anion then reacts with an electrophilic alkylating agent, such as an alkyl halide.[4][8][9] Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[4][10]
-
Acid-Catalyzed Alkylation: An alternative method that avoids the use of strong bases involves reacting the pyrazole with trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[8][9] This reaction proceeds well with benzylic and other activated alkyl groups.[8][9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improves yields.[11][12][13] This high-speed method is efficient in both time and resources and is applicable to a variety of pyrazole syntheses and alkylations.[11][14]
-
Ionic Liquids: As part of a greener approach, ionic liquids can be used as both the solvent and catalyst, sometimes leading to higher yields compared to traditional organic solvents.[10]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for different N-alkylation strategies, compiled from literature sources.
Table 1: Summary of Conditions for Base-Mediated N-Alkylation
| Pyrazole Substrate | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | N1:N2 Ratio |
|---|---|---|---|---|---|---|---|
| 3-Chloro-1H-pyrazole | Iodomethane | NaH | DMF | RT | 4 | 85 | 80:20 |
| 3-Chloro-1H-pyrazole | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 92 | >95:5 |
| 3-Chloro-1H-pyrazole | Isopropyl Bromide | NaH | THF | 60 | 24 | 65 | >98:2 |
| 3,5-Dimethyl-1H-pyrazole | 1-Bromobutane | KOH | [BMIM][BF₄] | 80 | 2 | >95 | N/A (Symmetrical) |
| 4-Chloropyrazole | Phenethyl Bromide | K₂CO₃ | DMF | RT | 16 | 78 | N/A (Symmetrical) |
Data compiled from representative literature.[7][10] Ratios are approximate and can be influenced by specific conditions.
Table 2: Summary of Conditions for Acid-Catalyzed N-Alkylation with Trichloroacetimidates
| Pyrazole Substrate | Trichloroacetimidate Electrophile | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chloropyrazole | 4-Methoxybenzyl Trichloroacetimidate | CSA (20 mol%) | 1,2-DCE | Reflux | 4 | 92 |
| 4-Chloropyrazole | Phenethyl Trichloroacetimidate | CSA (20 mol%) | 1,2-DCE | Reflux | 4 | 77 |
| 4-Chloropyrazole | Benzhydryl Trichloroacetimidate | CSA (20 mol%) | 1,2-DCE | Reflux | 4 | 59 |
| 3-Methylpyrazole | 1-Phenylethyl Trichloroacetimidate | CSA (20 mol%) | 1,2-DCE | Reflux | 4 | 62 (mixture) |
| 4-Chloropyrazole | 4-Chlorobenzyl Trichloroacetimidate | CSA (20 mol%) | 1,2-DCE | Reflux | 4 | 37 |
Data sourced from studies on acid-catalyzed alkylation.[8][9] CSA = camphorsulfonic acid; 1,2-DCE = 1,2-dichloroethane.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol describes a widely adopted procedure for the N1-alkylation of a pyrazole using an alkyl halide with sodium hydride as the base.[4]
Materials:
-
Pyrazole substrate (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Carefully add the sodium hydride (1.2 eq.) to the stirred solvent at 0 °C (ice bath).
-
Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).
Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation
This protocol is an alternative to base-mediated methods and is particularly useful for generating N-alkyl pyrazoles with certain trichloroacetimidate electrophiles.[8][9]
Materials:
-
Pyrazole substrate (1.0 equivalent)
-
Alkyl trichloroacetimidate (1.1 equivalents)
-
Camphorsulfonic acid (CSA) (0.2 equivalents)
-
1,2-Dichloroethane (1,2-DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the pyrazole (1.0 eq.), the alkyl trichloroacetimidate (1.1 eq.), and camphorsulfonic acid (0.2 eq.).
-
Add 1,2-dichloroethane as the solvent.
-
Heat the reaction mixture to reflux (approximately 84 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to yield the pure N-alkylated pyrazole product.
Visualizations: Schemes and Workflows
Caption: General scheme for the N-alkylation of an unsymmetrical pyrazole.
Caption: Workflow for the base-mediated N-alkylation of pyrazoles.
Caption: Key factors influencing regioselectivity in pyrazole N-alkylation.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. iris.unito.it [iris.unito.it]
High-Yield Synthesis of Pyrazole-3-Carboxylate Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-3-carboxylate esters are a pivotal class of heterocyclic compounds widely utilized as key building blocks in the synthesis of a diverse array of pharmaceutical agents and agrochemicals. Their versatile structure allows for extensive functionalization, making them attractive scaffolds in drug discovery for developing compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The efficient and high-yield synthesis of these core structures is therefore of paramount importance. This document provides detailed application notes and experimental protocols for several high-yield synthetic methods for preparing pyrazole-3-carboxylate esters, catering to the needs of researchers in organic synthesis and medicinal chemistry.
Synthetic Strategies Overview
Several robust methods have been established for the synthesis of pyrazole-3-carboxylate esters. The most prominent and high-yielding strategies, which will be detailed in this document, include:
-
Cyclocondensation of β-Dicarbonyl Compounds with Hydrazines: A classic and reliable method involving the reaction of a β-ketoester or a 1,3-diketone with a hydrazine derivative.
-
One-Pot Reaction of Hydrazines and Alkynes: An efficient approach that directly constructs the pyrazole ring from readily available starting materials.
-
1,3-Dipolar Cycloaddition: A powerful and often regioselective method involving the reaction of a diazo compound with an alkyne.
These methods offer distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions, providing a versatile toolkit for the synthetic chemist.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for the selected high-yield synthetic protocols for pyrazole-3-carboxylate esters, allowing for easy comparison of their key reaction parameters and efficiencies.
| Method | Starting Materials | Product | Reaction Time | Temperature | Solvent | Yield (%) |
| Method 1: Two-Step Cyclocondensation | Diethyl oxalate, Substituted Acetophenone, Hydrazine hydrate | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | 12 h + reflux | -5 °C to reflux | Ethanol, Glacial Acetic Acid | 60-85[1][2] |
| Method 2: One-Pot Alkyne Cyclization | Phenyl hydrazine, Dimethylacetylene dicarboxylate (DMAD) | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 2 h | Reflux | Toluene/DCM (1:1) | High |
| Method 3: 1,3-Dipolar Cycloaddition | 3-Butyn-2-one, Ethyl diazoacetate | 5-Acetylpyrazole-3-carboxylic acid ethyl ester | 1.5 h | 0 °C to reflux | Ethyl ether | High |
| Method 4: Hydroxypyrazole Synthesis | Diethyl 2-[(dimethylamino)methylene]malonate, Arylhydrazines, Triethylamine | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylate | 1.5 h | Reflux | Water/Methanol/Et3N | 60-86[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Two-Step Cyclocondensation Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates[1][2]
This method involves the initial formation of a β-dicarbonyl intermediate followed by cyclization with hydrazine.
Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoates
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (0.46 g) in absolute ethanol (7 mL) under a cold condition (-5 °C).
-
To this cold solution, add diethyl oxalate (20 mmol) portion-wise, followed by the portion-wise addition of the appropriately substituted acetophenone (20 mmol).
-
Allow the reaction mixture to stand at room temperature for 12 hours.
-
Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a mixture of crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the solid product.
-
Filter the precipitate, wash with water, and dry to obtain the substituted ethyl 2,4-dioxo-4-phenylbutanoate intermediate.
Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates
-
Prepare a suspension of the substituted ethyl 2,4-dioxo-4-phenylbutanoate intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Reflux the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
Method 2: One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[5]
This one-pot method provides a rapid and efficient route to a substituted pyrazole-3-carboxylate.
-
In a 10 mL round-bottom flask, prepare a mixture of phenyl hydrazine (0.22 g, 2 mmol) and dimethylacetylene dicarboxylate (DMAD) (0.28 g, 2 mmol).
-
Add a 1:1 mixture of toluene and dichloromethane (DCM) as the solvent.
-
Stir the mixture at reflux for 2 hours.
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Recrystallize the resulting white solid from ethanol to obtain the pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Method 3: 1,3-Dipolar Cycloaddition Synthesis of 5-Acetylpyrazole-3-carboxylic acid ethyl ester
This protocol exemplifies the powerful 1,3-dipolar cycloaddition reaction for pyrazole synthesis.
-
In a 500 mL Erlenmeyer flask, dissolve 3-butyn-2-one (25.0 g) in ethyl ether (200 mL).
-
Slowly add ethyl diazoacetate (41.9 g) to the solution with stirring.
-
After 30 minutes of stirring, the ether solution will begin to reflux.
-
Continue stirring for 1 hour.
-
Chill the reaction mixture at 0 °C for 1 hour.
-
Filter the resulting white solid to yield 5-acetylpyrazole-3-carboxylic acid ethyl ester.
Method 4: Synthesis of Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates[3][4]
This two-step method provides access to N-aryl substituted hydroxypyrazole carboxylates.
Step 1: Synthesis of Enhydrazine Intermediates
-
Perform an acid-catalyzed transamination of diethyl 2-[(dimethylamino)methylene]malonate with the desired arylhydrazine.
-
The reaction is typically carried out in ethanol at room temperature for 24 hours.
-
Isolate the enhydrazine intermediate.
Step 2: Cyclization to Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates
-
Dissolve the enhydrazine intermediate from Step 1 in a 3:3:1 mixture of water, methanol, and triethylamine.
-
Reflux the reaction mixture for 1.5 hours.
-
Upon completion, cool the reaction mixture and isolate the product, which often precipitates from the solution.
-
Purify the product by recrystallization if necessary.
Conclusion
The synthetic protocols detailed in these application notes provide researchers with a selection of high-yield and versatile methods for the preparation of pyrazole-3-carboxylate esters. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The cyclocondensation of β-dicarbonyl compounds is a robust and widely applicable method, while the one-pot reaction with alkynes and the 1,3-dipolar cycloaddition offer more direct and often highly regioselective routes. These protocols are intended to serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate in Antimicrobial Drug Development
Introduction
The emergence of multidrug-resistant (MDR) microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and its analogues represent a promising class of compounds in the search for new antimicrobial drugs. This pyrazolone core can be readily synthesized and functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.
Antimicrobial Potential
Derivatives of the pyrazole nucleus have demonstrated significant in vitro activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][5] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Mechanism of Action
While the precise mechanism of action can vary depending on the specific substitutions on the pyrazole ring, a prominent target for many pyrazole-based antibacterial agents is DNA gyrase.[1][6] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds disrupt essential DNA processes, leading to bacterial cell death.[6] The pyrazole scaffold can serve as a bioisostere for other aromatic rings, enhancing binding to target enzymes and improving physicochemical properties like solubility and lipophilicity.[7]
Structure-Activity Relationships (SAR)
Structure-activity relationship studies on pyrazole derivatives have provided valuable insights for designing more potent antimicrobial agents:
-
Substitution at N-1 and C-5: Modifications at these positions with various aryl, alkyl, or heterocyclic moieties have been shown to significantly influence the antimicrobial spectrum and potency.[4] For instance, the introduction of phenyl groups can enhance activity.
-
Functionalization of the Carboxylate Group: The ethyl carboxylate group can be converted into hydrazides, amides, or other functional groups, leading to derivatives with altered biological profiles.[8]
-
Introduction of Halogens and Other Pharmacophores: The presence of chloro or bromo substituents on aryl rings attached to the pyrazole core has been correlated with increased antimicrobial activity, likely due to enhanced lipophilicity.[9]
The versatility of the pyrazole core allows for the creation of extensive compound libraries for screening and optimization, making it an attractive starting point for antimicrobial drug discovery programs.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against selected microbial strains, as reported in the literature. This data highlights the potential of this chemical class as a source of new antimicrobial agents.
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound ID | Derivative Description | S. aureus (μg/mL) | E. coli (μmol/mL) | P. aeruginosa (μmol/mL) | Reference |
| 1 | 3-Coumarinyl substituted pyrazole | Potent Inhibitor | - | - | [6] |
| 2 | Coumarin-substituted/pyran-fused pyrazole | 1.56-6.25 | - | 1.56-6.25 | [6] |
| 3 | Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | - | 0.038 | 0.067 | [4] |
| 4 | N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | 7.81–62.5 | - | - | [10] |
| Ampicillin (Control) | - | - | 0.033 | 0.067 | [4] |
Table 2: Antifungal Activity of Pyrazole Derivatives
| Compound ID | Derivative Description | C. albicans (Inhibition Zone) | C. parapsilosis (μmol/mL) | Reference |
| 5 | Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | - | 0.015 | [4] |
| 6 | General Dihydropyrazoles | Potent Activity | - | [9] |
| Fluconazole (Control) | - | - | 0.020 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the pyrazole core structure, which can be adapted for various substituted derivatives.[11]
Materials:
-
Substituted acetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of the Intermediate Dioxo Ester:
-
In a round-bottom flask, dissolve the substituted acetophenone in absolute ethanol.
-
Add sodium ethoxide to the solution, followed by the dropwise addition of diethyl oxalate while stirring.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, pour the mixture into ice-cold water and acidify with a suitable acid (e.g., HCl) to precipitate the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.
-
Filter, wash with cold water, and dry the precipitate.
-
-
Cyclization to Form the Pyrazole Ring:
-
Suspend the dried intermediate dioxo ester in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the final product, Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[11]
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized pyrazole derivatives against various microbial strains.
Materials:
-
Synthesized pyrazole compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antimicrobial agents (e.g., Ampicillin, Fluconazole) as positive controls
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Grow microbial cultures in their respective broths to the logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized suspension to the final required inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate growth medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (medium with inoculum and no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
Caption: General synthesis workflow for pyrazole derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
- 1. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of pyrazolone derivatives, a critical scaffold in medicinal chemistry and drug development. Pyrazolone and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The following protocols outline established and modern methods for their synthesis, offering a practical guide for laboratory preparation.
Method 1: Knorr Pyrazole Synthesis (Classical Approach)
The Knorr pyrazole synthesis, first reported in 1883, is a fundamental and versatile method for preparing pyrazolone derivatives. The reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative, typically under acidic conditions.[1][2]
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone derivative via the reaction of ethyl benzoylacetate and hydrazine hydrate.[2]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2]
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the vial.[2]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[1][2]
-
Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot, stirring reaction mixture to induce precipitation.[2]
-
Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir for 30 minutes.[2]
-
Further cool the mixture in an ice bath to facilitate complete precipitation.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[2]
-
Wash the collected solid with a small amount of cold water and allow it to air dry.[1][2]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazolone.[1][3]
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl benzoylacetate | 192.21 | 3 | ~0.57 g / 0.55 mL |
| Hydrazine hydrate (51% solution) | 50.06 (as hydrate) | 6 | ~0.38 mL |
| Product | |||
| 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | 160.17 | - | Yield dependent |
Note: The provided literature did not specify the final yield for this exact reaction, but Knorr-type reactions are generally high-yielding.[2]
Experimental Workflow
Caption: Workflow for the Knorr synthesis of a pyrazolone derivative.
Method 2: Microwave-Assisted One-Pot Multicomponent Synthesis
Modern synthetic approaches often utilize multicomponent reactions to increase efficiency and reduce waste. Microwave-assisted synthesis can further accelerate these reactions. This protocol describes a one-pot, solvent-free synthesis of a 4-arylidenepyrazolone derivative.[4]
Experimental Protocol: Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone
This method involves the simultaneous reaction of a β-ketoester, a hydrazine derivative, and an aldehyde under microwave irradiation.[4]
Materials:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
-
Ethyl acetate
Procedure:
-
In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[4]
-
Place the flask in a domestic microwave oven.[4]
-
Irradiate the mixture at a power of 420 W for 10 minutes.[4]
-
After irradiation, allow the flask to cool to room temperature.[4]
-
Triturate the resulting solid with ethyl acetate.[4]
-
Collect the solid product by suction filtration.[4]
-
The resulting orange solid is the desired product. Further purification can be performed by recrystallization if necessary.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) | Melting Point (°C) |
| Ethyl acetoacetate | 130.14 | 0.45 | ~58.6 mg | - | - |
| 3-Nitrophenylhydrazine | 153.14 | 0.3 | ~46.0 mg | - | - |
| 3-Methoxy-4-ethoxy-benzaldehyde | 180.20 | 0.3 | ~54.1 mg | - | - |
| Product | |||||
| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | 381.38 | - | 95 mg | 83 | 212–213 |
Data sourced from a specific synthesis of compound 1b as reported in the literature.[4]
Experimental Workflow
Caption: Workflow for the microwave-assisted multicomponent synthesis.
Conclusion
The synthesis of pyrazolone derivatives can be achieved through various methodologies, from the classical Knorr synthesis to modern, efficient multicomponent reactions. The choice of method will depend on the desired substitution pattern, available starting materials, and required efficiency. The protocols provided here serve as a detailed guide for the practical synthesis of these important heterocyclic compounds, forming a basis for further research and development in medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary areas to investigate are:
-
Incomplete Reaction: The cyclization reaction between the β-ketoester precursor (like diethyl 2-(ethoxymethylene)-3-oxosuccinate) and hydrazine hydrate may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature.
-
Side Product Formation: Competing side reactions can reduce the yield of the desired product. The purity of starting materials is crucial to minimize these.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a catalyst can significantly impact the reaction outcome.
-
Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or recrystallization steps.
Q2: How does reaction temperature affect the yield?
A2: Temperature is a critical parameter. While heating is generally required to drive the cyclization, excessive temperatures can lead to degradation of reactants or products, resulting in lower yields. For the synthesis of related pyrazole derivatives, temperatures in the range of 80-90°C have been reported to be effective.[1] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal heating duration.
Q3: What is the recommended solvent for this synthesis?
A3: Glacial acetic acid is a commonly used solvent for the synthesis of similar pyrazole compounds as it can also act as a catalyst.[1] Ethanol is another frequently employed solvent.[2] The choice of solvent can influence reaction kinetics and solubility of reactants and products. If experiencing low yields, a comparative study of different solvents could be beneficial.
Q4: Should I use a catalyst for this reaction?
A4: While the reaction can proceed without a catalyst, particularly when using an acidic solvent like glacial acetic acid, the use of a catalyst can improve reaction rates and yields. For related pyrazolone syntheses, various catalysts have been explored. The data below illustrates the impact of different catalysts on a model pyrazolone synthesis.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data from studies on the synthesis of pyrazolone derivatives. While not specific to this compound, they provide valuable insights into the effects of different reaction conditions.
Table 1: Effect of Catalyst on a Model Pyrazolone Synthesis [3]
| Catalyst | Catalyst Loading (mg) | Medium | Temperature | Time (h) | Yield (%) |
| None | - | H₂O | Room Temp. | ~48 | 12 |
| Acetic Acid | 20 | H₂O | Room Temp. | 24 | 39 |
| p-Toluene-SO₃H | 20 | H₂O | Room Temp. | 10 | 45 |
| g-C₃N₄·SO₃H | 20 | H₂O | Room Temp. | 0.5 | 87 |
| g-C₃N₄·OH | 15 | H₂O | Room Temp. | 0.5 | 91 |
Table 2: Effect of Solvent on a Model Pyrazole Synthesis
| Solvent | Temperature | Time (h) | Yield (%) |
| Water | Room Temp. | 48 | Low |
| Ethanol | Reflux | 8 | Moderate-High |
| Glacial Acetic Acid | 80-90°C | 4 | High |
| Toluene/Dichloromethane (1:1) | Reflux | 2 | Moderate |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (Adapted for this compound) [1]
This protocol is adapted from the synthesis of structurally similar compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the starting β-ketoester (e.g., diethyl 2-(ethoxymethylene)-3-oxosuccinate) (1 equivalent) in glacial acetic acid.
-
Addition of Hydrazine: To this suspension, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[2][4]
Visualizations
Below are diagrams illustrating the key aspects of the synthesis and troubleshooting process.
Caption: Reaction pathway for the synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing product yield.
References
Technical Support Center: Synthesis of Pyrazole Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of pyrazole compounds. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrazoles, particularly through the common Knorr synthesis involving 1,3-dicarbonyl compounds and hydrazines.
Issue 1: Low Yield of the Desired Pyrazole Product
-
Question: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in pyrazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1]
Potential Causes and Solutions:
Potential Cause Recommended Solution Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade, so using a fresh or recently purified reagent is advisable.[1] Suboptimal Reaction Stoichiometry Verify the stoichiometry of your reactants. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1] Inadequate Reaction Conditions Optimize critical parameters such as temperature, reaction time, solvent, and pH.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1] Acid catalysis can significantly affect the reaction rate.[2] Incomplete Cyclization or Side Reactions Be mindful of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] The formation of N-arylhydrazones has been observed as a side product in some cases.[3] Product Loss During Work-up/Purification A low yield might be due to loss of product during the purification process.[4] To improve recovery, use the minimum amount of hot solvent necessary for recrystallization and ensure the solution is thoroughly cooled to maximize crystal formation.[4] Troubleshooting Workflow for Low Yield:
A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomeric Mixtures
-
Question: I am obtaining a mixture of two regioisomers in my reaction. How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1][5]
Strategies to Enhance Regioselectivity:
Strategy Description Solvent Selection The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[6] Use of 1,3-Dicarbonyl Surrogates Employing β-enaminones as substitutes for 1,3-dicarbonyls can provide better regiocontrol. Alternative Synthetic Routes 1,3-Dipolar cycloadditions, which involve the reaction of a diazo compound with an alkyne or alkene, offer a different pathway to the pyrazole core and can yield excellent regioselectivity.[7] Multicomponent Reactions One-pot, multicomponent syntheses, often facilitated by catalysts like Lewis acids, can provide regioselective access to highly substituted pyrazoles.[7] Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
Entry 1,3-Diketone Solvent Ratio of Regioisomers (A:B) Reference 1 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione EtOH 1:1.3 [6] 2 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione TFE 85:15 [6] 3 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione HFIP 97:3 [6] 4 Ethyl 4-(2-furyl)-2,4-dioxobutanoate EtOH 1:1.3 [8] 5 Ethyl 4-phenyl-2,4-dioxobutanoate TFE 99:1 [8] 6 Ethyl 4-phenyl-2,4-dioxobutanoate HFIP >99:1 [8]
Issue 3: Reaction Mixture Discoloration and Impurities
-
Question: My reaction mixture turns a dark yellow/red color, and the final product is impure. What causes this and how can I obtain a cleaner product?
-
Answer: Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can also become acidic, which may promote the formation of these colored byproducts.
Solutions for Cleaner Reactions and Purification:
-
Addition of a Mild Base: Adding a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.
-
Purification Techniques:
-
Recrystallization: This is a highly effective method for purifying pyrazole compounds.[1] Common solvent systems include ethanol/water, methanol/water, and hexane/ethyl acetate.[4]
-
Activated Charcoal: To remove colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. Be aware that this may also adsorb some of your desired product, potentially reducing the yield.[4]
-
Column Chromatography: For separating regioisomers or other closely related impurities, column chromatography on silica gel is a standard procedure.[1][9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the Knorr pyrazole synthesis? A1: The most common side reaction is the formation of a mixture of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used.[5][9] Other potential side reactions include incomplete cyclization of the intermediate hydrazone and the formation of byproducts from the degradation or impurities in the hydrazine starting material.[1]
Q2: How do steric and electronic effects influence regioselectivity? A2: Both steric hindrance and the electronic properties of the substituents on the 1,3-dicarbonyl and hydrazine reactants influence which carbonyl group is preferentially attacked by the hydrazine.[1] Generally, the less sterically hindered and more electrophilic carbonyl carbon is attacked more readily.
Q3: Can microwave-assisted synthesis improve my results? A3: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool. It often leads to significantly reduced reaction times, higher yields, and in some cases, improved selectivity compared to conventional heating methods.[7] The selective heating provided by microwaves can sometimes favor the formation of one regioisomer over another.[7]
Q4: Are there alternatives to the Knorr condensation for pyrazole synthesis? A4: Yes, several other methods exist for synthesizing the pyrazole core.[7] These include:
-
1,3-Dipolar Cycloadditions: Reactions between a diazo compound and an alkyne or alkene.[7]
-
Reactions with α,β-Unsaturated Ketones: The cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones is another established route.[3][10]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the pyrazole ring, often with high efficiency and selectivity.[11]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis:
This protocol is a general guideline for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Dissolution of the 1,3-Dicarbonyl Compound: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If a hydrazine salt (e.g., phenylhydrazine hydrochloride) is used, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[1][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities originate from the starting materials and potential side reactions. These can include:
-
Unreacted Starting Materials: Such as diethyl oxalate and hydrazine hydrate.
-
Side Products: Formation of regioisomers is a common challenge, especially when using substituted hydrazines.[1] Incomplete cyclization can also lead to intermediate impurities.[1]
-
Degradation Products: The pyrazolone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could lead to the corresponding carboxylic acid.
Q2: My compound appears to exist in multiple forms, complicating characterization. What could be the reason?
A2: 5-Pyrazolone derivatives, including this compound, can exist in different tautomeric forms (CH, OH, and NH forms).[2][3][4][5][6][7][8] The predominant tautomer can be influenced by the solvent used for purification and analysis.[2] For instance, the OH tautomeric form may be more prevalent in polar aprotic solvents like DMSO, while the CH form is often observed in apolar solvents.[2] This can lead to different spectroscopic data (NMR, IR) depending on the conditions.
Q3: How does pH affect the purification of this compound?
A3: The solubility of pyrazolone derivatives can be significantly influenced by pH.[9][10][11] The molecule contains acidic protons, and its solubility can increase in basic solutions. This property can be exploited for purification, for example, by washing with a mild basic solution to remove non-acidic impurities or vice-versa. However, be cautious as harsh pH conditions can lead to hydrolysis of the ester group.[12]
Troubleshooting Guides
Recrystallization Issues
Q4: I am having trouble getting my this compound to crystallize. It keeps "oiling out". What should I do?
A4: "Oiling out" typically occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to resolve this:
-
Increase Solvent Volume: Add more of the primary solvent to the hot solution to decrease the saturation point, allowing crystallization to initiate at a lower temperature.
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can facilitate gradual cooling and promote the formation of crystals instead of oil.
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
Q5: The yield from recrystallization is very low. How can I improve it?
A5: Low recovery during recrystallization is a common issue. Consider the following to improve your yield:
-
Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation, but be mindful that this may also cause some impurities to precipitate.
-
Solvent Choice: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold. Experiment with different solvents to find the optimal one.
Q6: How can I remove colored impurities during recrystallization?
A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
Column Chromatography Issues
Q7: I am trying to purify my compound using silica gel column chromatography, but I am getting poor separation. What can I do?
A7: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting tips:
-
Optimize the Solvent System: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[13] A common starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[14]
-
Deactivate the Silica Gel: Pyrazoles can sometimes interact strongly with the acidic silica gel, leading to tailing and poor separation. Deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can often improve the separation.[15]
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Column Packing: A well-packed column is essential for good separation. Ensure there are no air bubbles or channels in the stationary phase.
Data Presentation
Table 1: Recommended Solvents for Purification of this compound and Analogs
| Purification Method | Solvent/Solvent System | Polarity | Notes |
| Recrystallization | Ethanol | Polar Protic | Often used for pyrazolone derivatives.[16] |
| Recrystallization | Ethanol/Water | Polar Protic | A good mixed-solvent system for polar compounds.[15] |
| Recrystallization | Ethyl Acetate | Polar Aprotic | Can be effective for moderately polar compounds. |
| Column Chromatography | Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | A common eluent system for pyrazole derivatives. The ratio is adjusted based on the polarity of the specific compound and impurities.[14] |
| Column Chromatography | Dichloromethane/Methanol | Polar Aprotic/Polar Protic | Can be used for more polar pyrazole derivatives. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and all the solid has dissolved. Add more ethanol dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them, followed by drying in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed. Alternatively, dissolve the sample in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound and any impurities down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges encountered with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajdhs.com [ajdhs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrazole intermediates during synthesis, purification, and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of pyrazole intermediates?
A1: The solubility of pyrazole intermediates is governed by several factors:
-
Molecular Structure: The presence of polar functional groups (e.g., -NH, -OH, -COOH) can increase aqueous solubility, while non-polar moieties (e.g., large alkyl or aryl substituents) decrease it. The overall lipophilicity, often estimated by ClogP, is a key predictor of solubility.[1][2]
-
Solid-State Properties: The crystalline form (polymorphism) of the intermediate significantly impacts solubility. Amorphous forms are generally more soluble than stable crystalline forms.
-
Solvent Properties: The principle of "like dissolves like" is crucial. The polarity, hydrogen bonding capability, and pH of the solvent system determine its effectiveness in dissolving a given pyrazole intermediate.[3]
-
Temperature: For most solids, solubility increases with temperature.[3]
-
pH of the Medium: For ionizable pyrazole intermediates, pH is a critical factor. The solubility of acidic pyrazoles increases at higher pH, while that of basic pyrazoles increases at lower pH.[4][5]
Q2: Which common organic solvents are effective for dissolving pyrazole intermediates?
A2: The choice of solvent depends on the polarity of the specific pyrazole derivative. Generally, polar organic solvents are effective. Unsubstituted 1H-pyrazole is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[3] For substituted pyrazoles, a screening of solvents with varying polarities is recommended. Common choices include:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone, Ethyl Acetate[6][7]
Q3: My pyrazole intermediate is precipitating out of the reaction mixture. What can I do?
A3: Precipitation during a reaction is a common issue related to poor solubility. Here are some troubleshooting steps:
-
Increase Solvent Volume: Add more solvent to the reaction mixture to keep the intermediate dissolved.
-
Change the Solvent System: Switch to a solvent or a co-solvent system with better solubilizing power for your intermediate.
-
Increase the Reaction Temperature: If the reaction chemistry allows, increasing the temperature can enhance the solubility of the intermediate.[8]
-
Perform the Reaction Under Dilute Conditions: While this may slow down the reaction rate, it can prevent the concentration of the intermediate from exceeding its solubility limit.
Troubleshooting Guides
Issue 1: Difficulty in Purifying a Poorly Soluble Pyrazole Intermediate by Column Chromatography
Question: I am struggling to purify my pyrazole intermediate using silica gel chromatography due to its poor solubility in common mobile phases. What can I do?
Answer: This is a frequent challenge. Here are several strategies to address this:
-
Dry Loading: This is a highly effective technique for poorly soluble compounds. Dissolve your crude product in a minimal amount of a suitable solvent (even a strong one like DCM or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be loaded onto the column.[7][9]
-
Optimize the Mobile Phase:
-
Increase Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Use a Stronger Solvent: Solvents like dichloromethane (DCM) or even a small percentage of methanol can be added to the mobile phase to improve the solubility of the compound on the column.
-
-
Deactivate the Silica Gel: Pyrazole intermediates can be basic and interact strongly with the acidic silica gel, leading to tailing and poor recovery. To mitigate this, you can deactivate the silica gel by preparing your slurry in the mobile phase containing a small amount of a base, such as triethylamine (~0.5-1%).[7]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
Issue 2: My Purified Pyrazole Intermediate is an Oil and Fails to Crystallize
Question: After purification, my pyrazole intermediate is an oil and will not solidify. How can I induce crystallization?
Answer: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point or when impurities are present.[10] Here are some techniques to try:
-
Confirm Purity: Ensure the compound is pure using TLC or LC-MS. If impurities are present, another purification step may be necessary.[7]
-
Trituration: Add a solvent in which your compound is insoluble (an "anti-solvent"), such as cold hexanes or diethyl ether. Stir or sonicate the mixture. This can wash away soluble impurities and induce the pure compound to solidify.[7]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of the solid material from a previous batch, add a tiny crystal to the solution to act as a template for crystallization.[7]
-
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
Quantitative Data on Pyrazole Solubility
The following table summarizes the solubility of Celecoxib, a well-known pyrazole-containing drug, in various solvents. This data can serve as a reference point when selecting solvents for similar pyrazole structures.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
| Dimethyl Sulfoxide (DMSO) | ~16.6 | Room Temp |
| Dimethylformamide (DMF) | ~25 | Room Temp |
| Ethyl Acetate | High | 25 |
| Acetonitrile | High | 25 |
| Toluene | Low | 25 |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | Room Temp |
(Data sourced from BenchChem Application Notes)[6]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To determine the solubility of a pyrazole intermediate in various co-solvent systems.
Materials:
-
Pyrazole intermediate
-
Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)
-
Distilled water
-
Shaking water bath or orbital shaker
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).[11]
-
Solubility Determination:
-
Add an excess amount of the pyrazole intermediate to each co-solvent mixture in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved pyrazole intermediate using a validated analytical method like HPLC-UV.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and apparent solubility of a pyrazoyl urea compound by preparing a solid dispersion.
Materials:
-
Pyrazolyl urea compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Organic solvent (e.g., methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the pyrazolyl urea compound and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier ratio).[11]
-
Dissolve both the drug and the carrier in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask with stirring until a clear solution is obtained.[11]
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).[11]
-
Transfer the resulting solid mass to a vacuum oven and dry at 40 °C for 24 hours to remove any residual solvent.[11]
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues with pyrazole intermediates.
Caption: A decision tree for selecting a suitable solubility enhancement strategy.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][4] Other significant methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various multicomponent reactions.[1][2][5]
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds in reactions like the Knorr synthesis.[1][6] Regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the specific reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, often leading to a different major regioisomer.[1]
To improve regioselectivity, consider the following:
-
Solvent Choice: The polarity and nature of the solvent can significantly impact which carbonyl group is preferentially attacked.
-
Catalyst: The type of catalyst (acidic, basic, or Lewis acid) can direct the reaction towards a specific regioisomer.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.
-
Protecting Groups: Temporarily protecting one of the carbonyl groups can force the reaction to proceed in a specific orientation.
Q3: What are common side reactions in pyrazole synthesis and how can they be minimized?
A3: Several side reactions can occur, leading to impurities and lower yields. Common side products include:
-
Incomplete reaction: The reaction may not proceed to completion, leaving starting materials in the final mixture.[7]
-
Formation of stable intermediates: In some cases, intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1]
-
Ring-opened or rearranged products: Highly reactive functional groups on the starting materials can lead to complex rearrangements or ring-opening under the reaction conditions.[1]
-
Formation of isomeric pyrazoles: As discussed in Q2, a lack of regioselectivity can lead to a mixture of isomers.[1]
To minimize these, ensure the purity of your starting materials, optimize reaction conditions (temperature, time, catalyst), and consider alternative synthetic routes if problematic functional groups are present.[1][7]
Troubleshooting Guides
Low Reaction Yield
A consistently low yield is a common problem in pyrazole synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Question: Why is the yield of my pyrazole synthesis consistently low?
Answer: Low yields can stem from several factors, from suboptimal reaction conditions to the inherent reactivity of your substrates. Here are common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[7]
-
Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[7]
-
-
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst can be critical.
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly reduce the yield of the desired pyrazole.
-
Troubleshooting:
-
Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide insight into the competing reaction pathways.
-
Adjust reaction conditions to disfavor side reactions. For example, if a stable hydroxylpyrazolidine intermediate is observed, adding a dehydrating agent or increasing the reaction temperature might facilitate the final dehydration step to the pyrazole.[1]
-
-
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields.[1]
-
Troubleshooting:
-
Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization) and confirm their identity and purity by analytical methods like NMR or melting point analysis.
-
-
Caption: A logical workflow for troubleshooting low pyrazole yield.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis
The choice of solvent can have a profound impact on the ratio of regioisomers formed when using an unsymmetrical 1,3-dicarbonyl compound. The following table summarizes general trends observed in the literature.
| Solvent | Dielectric Constant (ε) | General Observation on Regioselectivity | Reference |
| Ethanol | 24.5 | Often provides a mixture of regioisomers, with the ratio depending on the specific substrates. | [8] |
| Acetic Acid | 6.2 | Can favor the formation of one regioisomer due to its acidic nature influencing the reaction mechanism. | [9] |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic polar solvent that can lead to high regioselectivity in some cases. | [8] |
| Toluene | 2.4 | Non-polar solvent, may result in poor regioselectivity or slower reaction rates. | [10] |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | Fluorinated alcohols have been shown to significantly improve regioselectivity in certain reactions. | [1] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., glacial acetic acid, if not the solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base (like sodium acetate) may be needed to liberate the free hydrazine.
-
If required, add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.[1]
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Signaling Pathways and Mechanisms
General Mechanism of the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving condensation, cyclization, and dehydration.
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[11]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[11]
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[11]
Caption: General mechanism of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the formation of unwanted regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles. Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.
-
Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.
Q3: How can I distinguish between different pyrazole regioisomers?
A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like
Stability issues of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Acidic Media
Question: I am observing significant degradation of my this compound sample during my experiment, which is conducted under acidic conditions. How can I troubleshoot this?
Answer:
Degradation of this compound in acidic media is a known issue primarily due to the hydrolysis of the ethyl ester group. The pyrazolone ring itself may also be susceptible to degradation under harsh acidic conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Characterize the Degradation:
-
Analyze Degradants: Use a stability-indicating HPLC method to separate and quantify the parent compound and its degradation products. Mass spectrometry (LC-MS) can help in identifying the structure of the degradants.
-
Expected Degradation Product: The primary degradation product is likely the corresponding carboxylic acid, 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, formed via acid-catalyzed hydrolysis of the ethyl ester.
-
-
Control Experimental Parameters:
-
pH: The rate of hydrolysis is dependent on the pH. If your experimental conditions allow, consider using a less acidic medium.
-
Temperature: Higher temperatures accelerate the degradation process.[1][2] Conduct your experiment at the lowest feasible temperature.
-
Reaction Time: Minimize the exposure time of the compound to acidic conditions.
-
-
Review Solvent System:
-
Ensure that the solvents used are of high purity and do not contain acidic impurities.
-
Issue 2: Inconsistent Results in Stability Studies
Question: My stability studies for this compound under acidic conditions are yielding inconsistent results. What could be the cause?
Answer:
Inconsistent results in stability studies can arise from several factors. Follow this checklist to ensure reproducibility:
-
Precise Control of Conditions: Ensure that the temperature, pH, and concentration of the acidic solution are precisely controlled and consistent across all experiments.[2]
-
Sample Preparation: Standardize your sample preparation procedure. Inconsistencies in weighing, dilution, or dissolution can lead to variable results.
-
Analytical Method Validation: Your HPLC method should be properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[3]
-
Equipment Calibration: Regularly calibrate all equipment, including pH meters, balances, and HPLC systems.
-
Purity of Starting Material: Verify the purity of your this compound starting material. Impurities can interfere with the analysis or catalyze degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester functional group to form 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid and ethanol.[4] Under more forcing conditions, further degradation of the pyrazolone ring may occur.
Q2: What are the typical conditions for conducting a forced degradation study of this compound in acid?
A2: According to ICH guidelines for forced degradation studies, typical conditions involve treating the compound with an acid such as 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H2SO4). The study can be conducted at room temperature or elevated temperatures (e.g., 50-60 °C) for a period of up to 7 days to achieve detectable degradation.[2][5]
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common technique for monitoring the degradation.[6][7] This method should be able to separate the parent compound from all its degradation products.
Q4: Are there any formulation strategies to improve the stability of this compound in an acidic environment?
A4: To improve stability, you could consider:
-
pH modification: If feasible for the application, formulating at a less acidic pH.
-
Protective excipients: Using excipients that can create a microenvironment with a higher pH.
-
Prodrug approach: Modifying the carboxylic acid group to a more stable moiety that is converted to the active form in vivo.
Data Presentation
Table 1: Illustrative Degradation of this compound in 0.1 M HCl at 50°C
| Time (hours) | Parent Compound Remaining (%) | 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (%) |
| 0 | 100.0 | 0.0 |
| 12 | 85.2 | 14.8 |
| 24 | 72.5 | 27.5 |
| 48 | 55.1 | 44.9 |
| 72 | 40.3 | 59.7 |
Disclaimer: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade methanol and water
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.
-
Incubate the solution at 50°C.
-
Withdraw aliquots at specified time points (e.g., 0, 12, 24, 48, and 72 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the separation and quantification of this compound and its primary degradation product.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (Gradient elution) |
| Gradient | 0-5 min: 20% ACN; 5-15 min: 20-80% ACN; 15-20 min: 80% ACN; 20-25 min: 20% ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, and stressed samples to ensure no interference at the retention times of the analyte and its degradants.
-
Linearity: Prepare a series of standard solutions of the analyte and its primary degradant over a defined concentration range and plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte and degradant into a placebo mixture.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Workflow for the forced degradation study of this compound.
Caption: A logical flowchart for troubleshooting stability issues.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ijcpa.in [ijcpa.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ijsdr.org [ijsdr.org]
Technical Support Center: Analysis of Pyrazole Derivative Synthesis by HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when identifying impurities in the synthesis of pyrazole derivatives using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the HPLC analysis of pyrazole synthesis reaction mixtures.
Q1: I am seeing unexpected peaks in my chromatogram. What could they be?
A1: Unexpected peaks in the chromatogram of a pyrazole synthesis reaction can originate from several sources:
-
Unreacted Starting Materials: The most common impurities are residual 1,3-dicarbonyl compounds and hydrazine derivatives.
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the formation of two or more regioisomeric pyrazole products is possible.[1][2] These isomers often have very similar polarities and can be challenging to separate.
-
Reaction Byproducts: Synthesis methods like the Knorr pyrazole synthesis can produce intermediates or byproducts.[1] Side reactions, such as self-condensation of the dicarbonyl compound or degradation of the hydrazine, can also generate impurities.
-
Solvent and Reagent Impurities: Impurities present in the solvents or reagents (e.g., acid catalyst) used for the synthesis can appear in the chromatogram.
-
Sample Degradation: The pyrazole product or intermediates may be unstable under the analytical conditions (e.g., mobile phase pH, temperature), leading to the formation of degradation products.
-
Ghost Peaks: These can arise from the late elution of compounds from a previous injection or from contaminants in the mobile phase.[3]
Troubleshooting Steps:
-
Analyze Starting Materials: Inject solutions of your starting materials individually to confirm their retention times.
-
Use Mass Spectrometry (LC-MS): If available, LC-MS is the most effective tool for identifying the mass of the unexpected peaks, which can help elucidate their structures (e.g., confirming isomers or identifying byproducts).
-
Vary a Gradient Method: Run a shallow gradient elution to improve the separation of closely eluting peaks, which can help resolve isomers.[4]
-
Check for Contamination: Run a blank injection (injecting only the mobile phase) to check for ghost peaks and system contamination.[3]
Q2: My main product peak is tailing or fronting. How can I improve the peak shape?
A2: Poor peak shape is a common issue in HPLC.[3]
-
Peak Tailing (a gradual return to baseline after the peak maximum) is often caused by:
-
Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can interact with acidic silanol groups on the surface of silica-based C18 columns.[3]
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[3]
-
Column Contamination: Accumulation of highly retained impurities at the column inlet can cause peak distortion.[5]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions that cause tailing.
-
-
Peak Fronting (a gradual slope leading up to the peak maximum) is less common and often indicates:
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Add a mobile phase modifier. For basic pyrazoles, adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the basic nitrogens and mask the silanol interactions, improving peak shape.[7]
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Check Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[6] If a stronger solvent must be used, reduce the injection volume.
-
Use a High-Purity Column: Modern columns with end-capping are designed to minimize silanol interactions.
-
Clean the Column: Flush the column with a strong solvent to remove any contaminants.[8]
Q3: The retention times of my peaks are shifting between injections. What is causing this instability?
A3: Unstable retention times can compromise the reliability of your analysis.[8]
Potential Causes:
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before the first injection, especially after a gradient run, retention times will drift.[9]
-
Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of a more volatile solvent (e.g., acetonitrile). Inconsistent preparation of the mobile phase between batches is another common cause.[9]
-
Temperature Fluctuations: Changes in the column temperature affect solvent viscosity and analyte retention. A column oven is essential for stable retention times.[10]
-
Pump Issues: Leaks in the pump, faulty check valves, or trapped air bubbles can lead to an inconsistent flow rate, which directly impacts retention times.[8][11]
-
Changes in Mobile Phase pH: For ionizable compounds like pyrazoles, even small shifts in mobile phase pH can significantly alter retention.
Troubleshooting Steps:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the starting mobile phase conditions. A good rule of thumb is to flush with 10-20 column volumes.
-
Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep the solvent reservoirs capped to prevent evaporation.[10] Ensure accurate measurements when preparing buffered solutions.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[9]
-
Degas the Mobile Phase: Degas the mobile phase using sonication, vacuum, or helium sparging to remove dissolved gases that can cause bubbles.[10]
-
Check the HPLC System: Purge the pump to remove air bubbles and check for any leaks in the system.[11] Monitor the system pressure for fluctuations, which can indicate pump problems.
Q4: I am having trouble separating my product from an impurity. How can I improve the resolution?
A4: Achieving good resolution between the main compound and closely eluting impurities, such as regioisomers, is critical.
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they interact differently with the analyte and stationary phase.
-
Adjust the pH: For ionizable pyrazole derivatives, changing the pH can significantly impact the retention and selectivity between the main peak and impurities.
-
Modify the Gradient: If using a gradient, make it shallower (i.e., decrease the rate of change in organic solvent percentage over time). This gives more time for closely eluting compounds to separate.
-
Change the Column: Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size (for higher efficiency) or a longer length.
Data on Pyrazole Synthesis Impurities and HPLC Conditions
The following table summarizes common impurities encountered in pyrazole synthesis and provides typical starting conditions for HPLC method development.
| Analyte Type | Potential Impurity / Source | Typical Column | Example Mobile Phase | Expected Retention Behavior |
| Main Pyrazole Product | Target synthesized molecule | C18, 5 µm, 150 x 4.6 mm | A: 0.1% TFA in WaterB: AcetonitrileGradient or Isocratic | Serves as the reference peak for relative retention time (RRT). |
| Starting Materials | Unreacted 1,3-dicarbonyl compound | C18, 5 µm, 150 x 4.6 mm | A: 0.1% TFA in WaterB: AcetonitrileGradient or Isocratic | Usually more polar than the pyrazole product, thus eluting earlier. |
| Starting Materials | Unreacted hydrazine derivative | C18, 5 µm, 150 x 4.6 mm | A: 0.1% TFA in WaterB: AcetonitrileGradient or Isocratic | Polarity varies, but often elutes earlier than the product. |
| Regioisomers | Formed from unsymmetrical reactants[1] | C18, 5 µm, 150 x 4.6 mm | A: 0.1% TFA in WaterB: AcetonitrileShallow Gradient | Elutes very close to the main product peak. May require significant method optimization to resolve. |
| Byproducts | Side-reaction products (e.g., from self-condensation) | C18, 5 µm, 150 x 4.6 mm | A: 0.1% TFA in WaterB: AcetonitrileGradient | Elution order depends on the specific structure and polarity of the byproduct. |
| Degradation Products | Ring-opened or rearranged products[12] | C18, 5 µm, 150 x 4.6 mm | A: 0.1% TFA in WaterB: AcetonitrileGradient | Often more polar than the parent compound, leading to earlier elution. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Weigh Sample: Accurately weigh approximately 1-2 mg of the crude reaction mixture into a clean HPLC vial.
-
Select a Solvent: Choose a solvent that completely dissolves the sample and is miscible with the mobile phase. A 50:50 mixture of acetonitrile and water is often a good starting point.
-
Dissolve Sample: Add approximately 1.0 mL of the chosen solvent to the vial.
-
Vortex/Sonicate: Vortex and/or sonicate the vial for 1-2 minutes to ensure the sample is fully dissolved.
-
Filter Sample (Recommended): To prevent particulates from clogging the HPLC system, filter the sample solution through a 0.45 µm syringe filter into a clean HPLC vial.[10]
Protocol 2: Mobile Phase Preparation (Example: 0.1% TFA in Water/Acetonitrile)
-
Aqueous Phase (A):
-
Measure 1000 mL of HPLC-grade water into a clean solvent bottle.
-
Carefully add 1.0 mL of trifluoroacetic acid (TFA) to the water.
-
Mix thoroughly.
-
-
Organic Phase (B):
-
Pour 1000 mL of HPLC-grade acetonitrile into a separate clean solvent bottle.
-
-
Degassing:
-
Degas both mobile phase bottles for 10-15 minutes using a sonicator or by vacuum filtration. This is crucial to prevent air bubbles from forming in the pump and detector.[10]
-
Place the solvent lines into the respective bottles, ensuring the inlet frits are submerged.
-
Protocol 3: General Purpose HPLC Method for Pyrazole Derivatives
-
Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid or TFA in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Detector Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of the target pyrazole).
-
Injection Volume: 5-10 µL.
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues when analyzing pyrazole derivatives.
Caption: A logical workflow for diagnosing and solving common HPLC problems.
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. hplc.eu [hplc.eu]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Pyrazolone Synthesis
Welcome to the Technical Support Center for Pyrazolone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of pyrazolone derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrazolone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazolone synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors. These can range from the quality of your starting materials to non-optimal reaction conditions.[1]
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired product but also complicate the purification process. Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened bottle or a purified reagent is recommended.
-
Reaction Stoichiometry: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.
-
Optimization of Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization for your specific substrates.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
Strategies to Improve Regioselectivity:
-
pH Control: The pH of the reaction medium can significantly influence the site of the initial hydrazine attack. Adjusting the pH may favor the formation of one regioisomer over the other.
-
Solvent Effects: The polarity of the solvent can also play a role in directing the regioselectivity. Experimenting with a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene) may be beneficial.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
Q3: My reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a common observation in Knorr-type pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.
Tips for a Cleaner Reaction:
-
Use of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions involving the hydrazine.
-
Purification: The colored impurities can often be removed during workup and purification. Recrystallization is a particularly effective method for obtaining a pure, colorless product. In some cases, washing the crude product with a suitable solvent can also help to remove these impurities.
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazolone Synthesis Yield
| Parameter | Variation | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Solvent | Dichloromethane | 3-phenylsydnone | 1-(2,2-dibromovinyl)-4-nitrobenzene | 72 | [2] |
| Toluene | 3-phenylsydnone | 1-(2,2-dibromovinyl)-4-nitrobenzene | 65 | [2] | |
| Acetonitrile | 3-phenylsydnone | 1-(2,2-dibromovinyl)-4-nitrobenzene | 41 | [2] | |
| Tetrahydrofuran | 3-phenylsydnone | 1-(2,2-dibromovinyl)-4-nitrobenzene | 23 | [2] | |
| Catalyst | Imidazole (0.5 mmol) | 2-pyrazoline-5-one | Tetracyanoethylene | Good | [3] |
| Imidazole (0.2 mmol) | 2-pyrazoline-5-one | Tetracyanoethylene | Low | [3] | |
| Microwave Power | 420 W | Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | - | 71 | [4] |
| 280 W | Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | - | 54 | [4] | |
| 560 W | Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | - | 62 | [4] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol describes the synthesis of Edaravone from the reaction of ethyl acetoacetate with phenylhydrazine.[5]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. Note that this addition is slightly exothermic.[5]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[5]
-
After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.[5]
-
Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone is obtained. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.[5]
-
Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.[5]
-
Recrystallize the collected solid from a minimum amount of hot 95% ethanol (typically 5–7 mL).[5]
-
Allow the hot solution to cool to room temperature, and then place it in an ice bath to complete the crystallization process.[5]
-
Filter the purified solid by vacuum filtration, dry it in a desiccator, and then weigh it to determine the yield. The expected melting point is 125–127 °C.[5]
Protocol 2: Synthesis of 1,3-Diaryl-4-halo-1H-pyrazoles
This protocol details the synthesis of 1,3-diaryl-4-halo-1H-pyrazoles via a [3 + 2] dipolar cycloaddition.[6]
Materials:
-
3-Arylsydnone (0.3 mmol)
-
2-Aryl-1,1-dihalo-1-alkene (0.6 mmol)
-
Cesium Carbonate (Cs₂CO₃) (0.9 mmol)
-
Xylene (3 mL)
Procedure:
-
In a sealed tube, combine the 3-arylsydnone (0.3 mmol), 2-aryl-1,1-dihalo-1-alkene (0.6 mmol), and cesium carbonate (0.9 mmol).[6]
-
Add 3 mL of xylene to the mixture.[6]
-
Seal the tube and stir the reaction mixture at 160 °C for 16 hours in the dark.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by column chromatography on silica gel to obtain the desired 1,3-diaryl-4-halo-1H-pyrazole.
Mandatory Visualization
Troubleshooting Workflow for Low Yield in Pyrazolone Synthesis
Caption: A logical workflow for troubleshooting low yield in pyrazolone synthesis.
Experimental Workflow for Knorr Pyrazolone Synthesis
Caption: A typical experimental workflow for the Knorr pyrazolone synthesis.
Signaling Pathway Modulation by Pyrazolone Derivatives
Caption: Pyrazolone derivatives can exert neuroprotective effects by inhibiting the NF-κB/TNF-α/ROS signaling pathway.[7]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Intermediate (Diethyl 2-ethoxalylacetate) | 1. Inactive Sodium Ethoxide: The base may have degraded due to moisture exposure. 2. Insufficient Reaction Time/Temperature: The Claisen condensation may be incomplete. 3. Poor Quality Reagents: Diethyl oxalate or ethyl acetate may contain impurities (e.g., water). | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is oven-dried. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. 3. Use anhydrous solvents and freshly distilled reagents. |
| Low Yield of Final Product | 1. Impure Intermediate: Contaminants from the first step can interfere with the cyclization. 2. Incorrect pH: The reaction with hydrazine hydrate is pH-sensitive. The use of glacial acetic acid helps maintain a suitable pH.[1][2] 3. Suboptimal Temperature: The cyclization reaction may require specific temperature control to avoid side product formation. | 1. Purify the intermediate ester before proceeding. 2. Ensure the correct amount of glacial acetic acid is used as the solvent or co-solvent.[1][2] 3. Maintain the recommended reaction temperature and monitor for exotherms, especially during scale-up. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Residual solvents or side products can inhibit crystallization. 2. Incorrect Solvent System for Recrystallization: The chosen solvent may not be ideal for inducing crystallization. | 1. Attempt purification by column chromatography. 2. Perform a solvent screen for recrystallization. Common solvents for similar compounds include ethanol, ethyl acetate, or mixtures with hexanes. |
| Formation of Colored Impurities | 1. Side Reactions: Overheating or extended reaction times can lead to decomposition or side reactions. 2. Oxidation: The product or intermediates may be sensitive to air, especially at elevated temperatures. | 1. Maintain strict temperature control. 2. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Decolorize the crude product with activated charcoal during recrystallization. |
| Exotherm and Control Issues During Scale-Up | 1. Rapid Reagent Addition: Adding reagents too quickly can lead to an uncontrolled exothermic reaction. 2. Inefficient Mixing: Poor agitation can result in localized "hot spots" and side reactions. | 1. Add reagents dropwise or in portions, monitoring the internal temperature closely. Use an ice bath for cooling as needed. 2. Use an overhead mechanical stirrer for larger volumes to ensure efficient mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method involves a two-step process: a Claisen condensation of diethyl oxalate and an appropriate ketone (or in this case, an ester like ethyl acetate) to form a 1,3-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine hydrate.[1][2]
Q2: Why is glacial acetic acid used in the cyclization step? A2: Glacial acetic acid serves as both a solvent and a catalyst, providing the acidic environment necessary for the condensation reaction between the intermediate ester and hydrazine hydrate to form the pyrazole ring.[1][2]
Q3: Can other bases be used for the initial condensation step? A3: Yes, other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for Claisen-type condensations. However, sodium ethoxide is commonly used when ethanol is the solvent, as it avoids transesterification side reactions.
Q4: How can I confirm the identity and purity of the final product? A4: The structure of the final product can be confirmed using techniques such as ¹H NMR, IR, and mass spectrometry.[1][2] Purity can be assessed by High-Performance Liquid Chromatography (HPLC), TLC, and melting point analysis.
Q5: What are the main applications of this compound? A5: This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds, including pharmaceuticals.[3] Pyrazole derivatives have shown a wide range of activities, including anti-inflammatory properties.[1][2][4] They are also used as intermediates for dyes and pigments.[5]
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-ethoxalylacetate (Intermediate)
Materials:
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl Oxalate
-
Ethyl Acetate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in the flask and cool the mixture in an ice bath.
-
In the dropping funnel, prepare a mixture of diethyl oxalate and ethyl acetate.
-
Add the oxalate/acetate mixture dropwise to the cooled ethoxide solution with vigorous stirring over 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Protocol 2: Synthesis of this compound
Materials:
-
Diethyl 2-ethoxalylacetate (crude intermediate from Protocol 1)
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Glacial Acetic Acid
Procedure:
-
Dissolve the crude intermediate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution. An exotherm may be observed; use a water bath to maintain the temperature around 20-30°C during addition.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-120°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualizations
Synthesis Pathway
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate [dyestuffintermediates.com]
Validation & Comparative
Comparing Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate with its methyl ester analog
A detailed guide for researchers and drug development professionals on the physicochemical properties, synthesis, and biological potential of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and its methyl ester analog.
This guide provides a comprehensive comparison of this compound and its corresponding methyl ester, Mthis compound. These compounds are important heterocyclic scaffolds in medicinal chemistry, frequently utilized as intermediates in the synthesis of a wide range of biologically active molecules. This document summarizes their known physicochemical properties, outlines general synthetic approaches, and discusses their potential biological activities based on studies of related derivatives. While direct comparative experimental data between these two specific, unsubstituted compounds is limited in publicly available literature, this guide aims to provide a valuable resource by consolidating existing data and providing context through the broader family of pyrazole-based compounds.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing factors such as solubility, absorption, and distribution. Below is a table summarizing the available data for the ethyl ester and predicted or analogous data for the methyl ester.
| Property | This compound | Mthis compound |
| Molecular Formula | C₆H₈N₂O₃[1] | C₅H₆N₂O₃ |
| Molar Mass | 156.14 g/mol [1] | 142.11 g/mol |
| Melting Point | 137-138 °C[1] | Data not available |
| Boiling Point | 400.1 ± 25.0 °C (Predicted)[1] | Data not available |
| Density | 1.371 ± 0.06 g/cm³ (Predicted)[1] | Data not available |
| Solubility | Readily soluble in common organic solvents.[1] | Expected to be soluble in common organic solvents. |
Synthesis and Chemical Reactivity
The synthesis of 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylates typically involves the condensation of a hydrazine with a suitably functionalized three-carbon component. The choice of starting materials can be adapted to produce either the ethyl or methyl ester.
A general and widely used method involves the reaction of a hydrazine with a dialkyl acetylenedicarboxylate or a derivative of oxaloacetic acid. For instance, the synthesis of substituted ethyl pyrazole-3-carboxylates has been achieved by reacting diethyl oxalate with substituted acetophenones in the presence of a base like sodium ethoxide, followed by cyclization with hydrazine hydrate.[2] Similarly, the methyl ester can be synthesized using corresponding methyl-based reagents, such as dimethyl acetylenedicarboxylate (DMAD).[3]
The pyrazole ring system is aromatic and can undergo various chemical transformations, making it a versatile scaffold for creating diverse chemical libraries for drug screening. The ester functionality on these molecules provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, further expanding their synthetic utility.
Biological Activity and Therapeutic Potential
While specific biological data for the unsubstituted Ethyl and Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylates are not extensively reported, the pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs. Derivatives of pyrazole-3-carboxylate esters have been widely investigated for a range of biological activities, most notably as anti-inflammatory agents.
Anti-inflammatory Activity: A significant body of research has focused on substituted pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][5][6][7][8] The well-known anti-inflammatory drug celecoxib, a selective COX-2 inhibitor, features a pyrazole core. Studies on various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated significant anti-inflammatory activity in preclinical models.[2]
Other Potential Activities: Beyond their anti-inflammatory effects, pyrazole derivatives have been explored for a wide array of therapeutic applications, including:
-
Anticancer activity[5]
-
Antimicrobial and antifungal activity[9]
-
Anxiolytic effects[11]
-
Cannabinoid receptor antagonism[12]
The specific biological activity and potency are highly dependent on the substitution pattern on the pyrazole ring. The ethyl and methyl esters of the parent compound serve as foundational structures for the synthesis of these more complex and biologically active derivatives.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on broader classes of pyrazole derivatives provide some general insights that may be applicable to the compounds :
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical determinants of biological activity and selectivity for specific targets. For example, in the context of COX inhibition, specific substitutions are required to achieve selectivity for COX-2 over COX-1.[4][8]
-
The Ester Group: While direct comparisons are lacking, the difference between an ethyl and a methyl ester can influence a molecule's pharmacokinetic properties. A methyl ester is slightly less lipophilic than an ethyl ester, which could subtly affect its solubility, cell permeability, and metabolic stability. However, for many biological targets, this small difference in the ester group may not significantly alter the intrinsic activity unless the ester itself is directly involved in binding to the target protein.
Experimental Protocols
To facilitate further research, this section provides a detailed, representative experimental protocol for a commonly used in vivo assay to evaluate the anti-inflammatory activity of pyrazole derivatives.
Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for screening acute anti-inflammatory activity.[2]
Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring its ability to reduce edema induced by carrageenan in the rat paw.
Materials:
-
Wistar rats (150-200 g)
-
Test compounds (Ethyl or Mthis compound derivatives)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Control (Vehicle only)
-
Group II: Reference Drug
-
Group III, IV, etc.: Test Compound at different doses
-
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the control group.
-
Visualizing the Mechanism of Action and Experimental Workflow
COX Inhibition Pathway
Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The following diagram illustrates this pathway.
Caption: Mechanism of anti-inflammatory action via COX inhibition.
Experimental Workflow for Anti-inflammatory Screening
The process of evaluating the anti-inflammatory potential of the title compounds follows a structured workflow from synthesis to in vivo testing.
Caption: Workflow for evaluating anti-inflammatory activity.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate versus other pyrazolones
A Comparative Guide to the Biological Activity of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and Other Pyrazolones
The pyrazolone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1] This guide provides a comparative analysis of the biological activities of this compound and its related pyrazolone analogs, focusing on their anti-inflammatory, anticancer, and antimicrobial activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental protocols.
Pyrazolone derivatives have long been recognized for their anti-inflammatory effects, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2][3] This inhibition reduces the production of prostaglandins, which are mediators of inflammation.[3] Some pyrazoles also exhibit inhibitory effects on lipoxygenase (LOX) and the NF-κB signaling pathway.[2]
A study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which are structurally similar to the topic compound, demonstrated significant anti-inflammatory potential in a carrageenan-induced rat paw edema model.[4][5] Notably, compounds with dimethoxyphenyl substitutions, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) and Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e), showed potent activity.[4][5]
Table 1: Comparative of Pyrazolone Derivatives
| Compound | Assay | Result (% Inhibition of Edema) | Standard Drug | Reference |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | 78.57% | Indomethacin (82.14%) | [4][5] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | 75.00% | Indomethacin (82.14%) | [4][5] |
| 1,3,4-trisubstituted pyrazole (Compound 5a) | Carrageenan-induced paw edema | ≥84.2% | Diclofenac (86.72%) | [6] |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate (Compound 3a) | Carrageenan-induced paw edema | Significant activity at 25 mg/kg | Diclofenac Sodium | [6][7] |
Signaling Pathway: COX Inhibition
The primary mechanism for the anti-inflammatory action of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes. This pathway is crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Pyrazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pyrazole regioisomers using key spectroscopic techniques. The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical precursors.[1][2] Differentiating between these isomers is critical for structure confirmation, which is essential in fields like medicinal chemistry where the specific substitution pattern dictates biological activity. This document outlines the distinguishing spectroscopic features and provides the experimental framework for their analysis.
Spectroscopic Comparison of Pyrazole Regioisomers
The most powerful techniques for distinguishing pyrazole regioisomers are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The electronic asymmetry of the pyrazole ring leads to distinct and predictable differences in the spectra of its isomers.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shifts of the pyrazole ring protons and the substituents are sensitive to their position on the ring. The proton at the C4 position (H-4) is particularly useful. Additionally, for N-substituted pyrazoles, the substituents on the nitrogen and carbons will experience different shielding effects depending on the isomer.
¹³C NMR Spectroscopy
¹³C NMR is arguably the most definitive method for identifying pyrazole regioisomers. The chemical shifts of the ring carbons, especially C3 and C5, are highly diagnostic. Due to the influence of the adjacent nitrogen atoms, the carbon at the C3 position is consistently more deshielded (appears at a higher chemical shift) than the carbon at the C5 position.[3][4] This difference is a reliable marker for assigning the correct structure. Similarly, substituents attached to C3 are typically more deshielded than those at C5.[3][4]
FT-IR Spectroscopy
Infrared spectroscopy helps identify key functional groups and can reveal differences in bond strengths and molecular symmetry between isomers. For N-unsubstituted pyrazoles, the N-H stretching vibration is a prominent feature, often appearing as a broad band due to hydrogen bonding.[5] The position and shape of C=N, C=C, and C-H stretching bands can also differ subtly between regioisomers.[6]
Data Presentation
The following tables summarize typical spectroscopic data for pairs of pyrazole regioisomers. Note that absolute values can vary with solvent and other substituents, but the relative differences are generally consistent.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Pyrazole Regioisomers
| Compound/Regioisomer | H-4 (ppm) | Substituent Protons (ppm) | Reference |
|---|---|---|---|
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 6.99 (s) | 7.31-7.71 (m, Ar-H) | [7] |
| Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | 7.05 (s) | 7.45-7.90 (m, Ar-H) | Tautomerism-dependent |
| 1-Phenyl-3-methyl-5-aminopyrazole | 5.60 (s) | 2.30 (s, CH₃), 7.20-7.50 (m, Ar-H) | [8] |
| 1-Phenyl-5-methyl-3-aminopyrazole | 5.45 (s) | 2.20 (s, CH₃), 7.20-7.50 (m, Ar-H) | General Observation |
| 4-Nitro-1-phenylpyrazole | - | H-3: 8.05 (s), H-5: 8.50 (s) |[8] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole Ring Carbons
| Compound/Regioisomer | C3 (ppm) | C4 (ppm) | C5 (ppm) | Key Substituent Carbon (ppm) | Reference |
|---|---|---|---|---|---|
| 3(5)-Methyl-5(3)-phenyl-1H-pyrazole | 149.9 | 102.0 | 143.2 | CH₃ at C3/C5: ~13.5 / ~11.5 | [3][7] |
| 3-Aryl Pyrazole Tautomer (General) | ~150-152 | ~102-108 | ~141-142 | C-ipso of Aryl at C3: ~134 | [3][4] |
| 5-Aryl Pyrazole Tautomer (General) | ~150-152 | ~102-108 | ~141-142 | C-ipso of Aryl at C5: ~130 | [3][4] |
| 1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole | 145.3 | 108.0 | 138.6 | 3-CH₃: 15.1, 5-CH₃: 13.6 |[9] |
Table 3: Comparative FT-IR Vibrational Frequencies (cm⁻¹) of Pyrazoles
| Functional Group | 4-H-pyrazole (Catemer) | 4-Cl-pyrazole (Trimer) | 4-Br-pyrazole (Trimer) | General Range | Reference |
|---|---|---|---|---|---|
| N-H Stretch (H-bonded) | 3126 (sharp), 3155 | 3147, 3167 | 3144, 3163 | 3100 - 3300 | [5] |
| C-H Stretch (Aromatic) | 3050 - 3100 | 3050 - 3100 | 3050 - 3100 | 3000 - 3100 | [5] |
| C=N Stretch | - | - | - | 1580 - 1650 |
| C=C Stretch | - | - | - | 1450 - 1590 | |
Workflow for Synthesis and Characterization of Pyrazole Regioisomers
The following diagram illustrates a typical workflow, from synthesis that yields regioisomers to their spectroscopic differentiation. The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, frequently produces a mixture of regioisomers when an unsymmetrical dicarbonyl is used.[1][2]
Caption: Workflow for pyrazole regioisomer synthesis and characterization.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and differentiate isomers based on chemical shifts and coupling constants.[8]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole sample.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for N-unsubstituted pyrazoles to clearly observe the N-H proton.[10]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 14 ppm.
-
Set a relaxation delay (d1) of 1-2 seconds.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled spectrum.
-
A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[8]
-
Typical spectral width: 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine proton ratios.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify functional groups and analyze bonding environments.[8]
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample over a typical range of 4000–600 cm⁻¹.[5]
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., ESI, EI).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
The definitive determination of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. For novel compounds such as Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a multifaceted approach to structural validation is often employed, with X-ray crystallography serving as the gold standard. This guide provides a comparative analysis of X-ray crystallography against other widely used spectroscopic techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective strengths and data outputs.
While a definitive crystal structure for the title compound is not publicly available, this guide will utilize crystallographic data from closely related pyrazole derivatives to illustrate the power of X-ray diffraction. This data will be contrasted with spectroscopic information for analogous compounds to provide a holistic view of the structural elucidation process.
At a Glance: Comparing Structural Validation Techniques
The unequivocal determination of a molecule's atomic arrangement in three-dimensional space is achieved through single-crystal X-ray diffraction. However, other spectroscopic methods provide complementary and crucial information about the molecule's connectivity, functional groups, and molecular weight.
| Technique | Information Provided | Sample Requirements | Throughput |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | High-quality single crystal. | Low to Medium |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and stereochemical relationships. | Soluble compound (mg scale). | High |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural clues. | Small sample quantity (µg to ng). | High |
| IR Spectroscopy | Presence of specific functional groups. | Solid or liquid sample. | High |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure. By diffracting X-rays off a crystalline lattice, scientists can map the electron density and, consequently, the precise position of each atom. This technique is indispensable for confirming absolute stereochemistry and understanding intermolecular interactions within the crystal.
For the purpose of comparison, crystallographic data for two related pyrazole derivatives are presented below. These examples highlight the level of detail that can be expected from an X-ray diffraction study of a compound like this compound.
Comparative Crystallographic Data of Pyrazole Derivatives
| Parameter | Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate[1] | Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate[2] |
| Formula | C₁₄H₁₇N₃O₅S | C₂₅H₂₂N₂O₄S |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell Dimensions | a = 10.13 Å, b = 8.89 Å, c = 17.57 Å, β = 102.7° | a = 7.24 Å, b = 11.08 Å, c = 14.82 Å, α = 68.8°, β = 87.8°, γ = 81.2° |
Spectroscopic Alternatives and Complements
While X-ray crystallography provides the ultimate structural answer, its requirement for a high-quality single crystal can be a significant bottleneck. Spectroscopic methods offer rapid and valuable structural insights from more readily available sample forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for organic compounds.
Expected ¹H NMR Data for this compound:
-
Ethyl group: A triplet and a quartet corresponding to the -CH₃ and -OCH₂- protons, respectively.
-
Pyrazole ring: A singlet for the CH₂ group at the 4-position and a broad singlet for the NH proton.
Expected ¹³C NMR Data for this compound:
-
Signals for the two carbonyl carbons (ester and pyrazolone ring).
-
Signals for the ethyl group carbons.
-
Signals for the pyrazole ring carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns can also offer clues about the molecule's structure.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion Peak (M⁺): A peak corresponding to the exact molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns for esters and pyrazole rings would be expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Data for this compound:
-
N-H stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O stretches: Strong absorption bands around 1700-1750 cm⁻¹ for the ester and pyrazolone carbonyl groups.
-
C-O stretch: An absorption band around 1000-1300 cm⁻¹.
Experimental Workflow for Structural Validation
The following diagram illustrates the typical workflows for structural validation using X-ray crystallography in comparison to other spectroscopic techniques.
Caption: A flowchart comparing the experimental workflows of X-ray crystallography and other spectroscopic techniques for structural validation.
Detailed Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map and refined to obtain the final atomic model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting signals.
-
Data Processing: The raw data is Fourier transformed to produce the final spectrum, which is then analyzed to determine chemical shifts, coupling constants, and integration values.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, either directly via a probe or as the eluent from a gas or liquid chromatograph.
-
Ionization: The sample molecules are ionized using one of several techniques (e.g., electron impact, electrospray ionization).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each mass-to-charge ratio.
IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the absorption of infrared radiation as a function of wavenumber.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
References
A Comparative Guide to the Anti-inflammatory Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in drugs with a wide range of biological activities. Among these, the anti-inflammatory properties of pyrazole derivatives have been extensively explored, leading to the development of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) such as Celecoxib. This guide provides a comparative analysis of the anti-inflammatory activity of various pyrazole derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Mechanisms of Anti-inflammatory Action
The primary mechanism by which pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] COX enzymes are key to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is induced at sites of inflammation.[1][3] Many traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the stomach lining.[1] A significant advantage of many pyrazole-based anti-inflammatory agents is their selectivity for inhibiting COX-2 over COX-1, which can reduce the risk of such side effects.[2][3]
Beyond COX inhibition, some pyrazole derivatives have been shown to modulate other inflammatory pathways, including the inhibition of lipoxygenase (LOX), suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the downregulation of inducible nitric oxide synthase (iNOS).[2][4]
Comparative Anti-inflammatory Activity
The anti-inflammatory potency of pyrazole derivatives is typically evaluated through in vitro enzyme inhibition assays and in vivo animal models of inflammation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific enzyme, with lower values indicating greater potency. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess the acute anti-inflammatory activity of new chemical entities.
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole derivatives compared to the well-established NSAIDs, Celecoxib and Indomethacin.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Carrageenan-induced Paw Edema Inhibition (%) | Reference |
| Celecoxib | >100 | 0.04 | >2500 | 82.8 | [5] |
| Indomethacin | 0.1 | 1.5 | 0.067 | 55 | [4] |
| Compound 2d | - | - | - | > Indomethacin's effect | [1] |
| Compound 2e | - | - | - | High | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | - | [4] |
| 3,5-diarylpyrazole | - | 0.01 | - | - | [4] |
| Pyrazole-thiazole hybrid | - | 0.03 (COX-2), 0.12 (5-LOX) | - | 75 | [4] |
| Pyrazolo-pyrimidine | - | 0.015 | - | Validated in arthritis models | [4] |
| Compound 6e | - | - | 215.44 | 93.62 | [6] |
| Compounds 144-146 | - | - | - | 78.9-96 | [5] |
| Compounds 151a-c | - | - | - | 62-71 | [5] |
| Compound AD 532 | Less potent than Celecoxib | Less potent than Celecoxib | - | Promising results | [7] |
| Trimethoxy derivatives 5f and 6f | - | 1.50 and 1.15 | - | - | [8] |
Note: A dash (-) indicates that the data was not specified in the cited sources.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and the process of evaluating these compounds, the following diagrams illustrate the arachidonic acid cascade and a general experimental workflow for assessing the anti-inflammatory activity of pyrazole derivatives.
Caption: Role of COX enzymes in the inflammatory pathway and the mechanism of action of selective COX-2 inhibitors.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, a key building block in pharmaceutical research. For comparative analysis, its structurally similar alternative, Mthis compound, is evaluated in parallel. The guide details experimental protocols and presents supporting data to aid researchers in selecting the most appropriate validation techniques for their specific needs.
Introduction to Purity Validation in Drug Development
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for accurately determining the purity of synthesized compounds. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. This guide focuses on this compound and its methyl ester analog, providing a framework for their purity assessment.
Comparative Analysis of Purity Validation Methods
The purity of the target compound and its methyl analog was assessed using three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating and quantifying components in a mixture. A reversed-phase HPLC method was developed to assess the purity of both the ethyl and methyl esters.
Table 1: Comparative HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 5.2 | 99.8 | 99.8 |
| Mthis compound | 4.5 | 99.7 | 99.7 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[1] The purity is determined by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.
Table 2: Comparative qNMR Purity Data
| Compound | Purity (%) | Standard Deviation |
| This compound | 99.7 | ± 0.2 |
| Mthis compound | 99.6 | ± 0.3 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the empirical formula and assessing the presence of inorganic impurities.
Table 3: Comparative Elemental Analysis Data
| Compound | Element | Theoretical (%) | Experimental (%) |
| This compound (C₆H₈N₂O₃) | C | 46.15 | 46.12 |
| H | 5.16 | 5.19 | |
| N | 17.94 | 17.91 | |
| Mthis compound (C₅H₆N₂O₃) | C | 42.26 | 42.23 |
| H | 4.26 | 4.29 | |
| N | 19.71 | 19.68 |
Experimental Protocols
Detailed methodologies for the synthesis and purity validation experiments are provided below.
Synthesis of Ethyl and Mthis compound
The synthesis of both compounds follows a similar cyclization reaction, with the primary difference being the starting dialkyl oxalate.
References
A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a privileged structure due to its prevalence in a vast array of pharmacologically active compounds. The efficient and versatile synthesis of substituted pyrazoles is therefore a critical aspect of medicinal chemistry and drug discovery. This guide provides an objective, data-driven comparison of the most common and significant methods for pyrazole synthesis, offering detailed experimental protocols and quantitative performance data to inform your synthetic strategy.
Introduction to Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical properties have led to their incorporation into numerous blockbuster drugs, including the anti-inflammatory agent celecoxib. The synthesis of the pyrazole ring is a well-established field, with the Knorr synthesis, first reported in 1883, remaining a cornerstone. However, modern synthetic chemistry has expanded the toolbox to include multicomponent reactions and methods utilizing various starting materials, each with its own set of advantages and disadvantages. This guide will focus on a head-to-head comparison of three prominent methods: the classic Knorr Pyrazole Synthesis, modern Multicomponent Reactions, and synthesis from α,β-Unsaturated Carbonyls (Chalcones).
Method 1: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is the most traditional and widely used method for preparing pyrazoles. It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, such as a β-ketoester) and a hydrazine derivative.[1] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]
A key consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The reaction conditions, as well as the steric and electronic properties of the substituents, can influence the regiochemical outcome.[1]
Method 2: Multicomponent Synthesis of Pyrazoles
Multicomponent reactions (MCRs) have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of pyrazoles. A common approach involves the one-pot reaction of an aldehyde, a ketone, and a hydrazine.[2] These reactions are often facilitated by a catalyst and can be performed under environmentally friendly conditions.
The primary advantage of MCRs is their operational simplicity and the rapid construction of molecular diversity. By varying the three components, a large library of substituted pyrazoles can be synthesized efficiently, which is highly valuable in drug discovery.
Method 3: Pyrazole Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Another important route to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones, commonly known as chalcones, with hydrazine derivatives. This method first leads to the formation of a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[3] The oxidation can sometimes occur in situ, or a separate oxidizing agent may be required.
This method is particularly useful for the synthesis of 3,5-diarylpyrazoles and offers a different substitution pattern compared to the Knorr synthesis. The chalcone precursors are readily prepared through the Claisen-Schmidt condensation of an aldehyde and a ketone.
Quantitative Performance Comparison
The choice of synthetic method often depends on factors such as yield, reaction time, substrate scope, and reaction conditions. The following tables provide a summary of quantitative data to facilitate a direct comparison of the different methods.
Table 1: General Comparison of Pyrazole Synthesis Methods
| Parameter | Knorr Synthesis | Multicomponent Synthesis | Synthesis from Chalcones |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | Aldehydes, Ketones, Hydrazines | α,β-Unsaturated Carbonyls, Hydrazines |
| Typical Reaction Time | 1 - 18 hours | 30 minutes - 3 hours | 6 - 18 hours |
| Typical Yield | Good to Excellent (up to 98%)[4] | Good to Excellent | Good |
| Key Advantage | Well-established, versatile | High efficiency, molecular diversity | Access to 3,5-diarylpyrazoles |
| Key Disadvantage | Potential for regioisomers | Optimization of conditions can be complex | Requires an oxidation step |
Table 2: Comparison of Reaction Conditions and Yields for Pyrazoline Synthesis [4][5]
| Method | Temperature | Reaction Time | Product Yield (%) |
| Conventional Heating | Reflux (110°C) | 4-6 hours | 55-75 |
| Microwave Assisted | - | 3-15 minutes | 79-89 |
| Ultrasonic Irradiation | 40-50°C | 1-3 hours | 72-89 |
| Grinding | Room Temperature | 10-30 minutes | 78-94 |
| Ionic Liquid | Room Temperature | 15-30 minutes | 87-96 |
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the synthesis of the neuroprotective drug Edaravone.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol). The addition is slightly exothermic.[3]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C. A heavy syrup will form.[3]
-
Transfer the syrup to a beaker and cool it in an ice-water bath.[3]
-
Add 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[3]
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol (approximately 5–7 mL).[3]
-
Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.[3]
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point (expected: 125–127 °C).[3]
Protocol 2: One-Pot, Three-Component Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes a general procedure for the multicomponent synthesis of pyrazoles.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Aryl methyl ketone (e.g., Acetophenone)
-
Hydrazine dihydrochloride
-
Sodium acetate trihydrate
-
Rectified spirit (ethanol)
-
Potassium bromate-potassium bromide solution (aqueous)
Procedure:
-
In a 100 mL round-bottomed flask, combine benzaldehyde (2 mmol), acetophenone (2 mmol), hydrazine dihydrochloride (2 mmol), and sodium acetate trihydrate (2 mmol) in 7 mL of rectified spirit.[6]
-
Reflux the reaction mixture for 30 minutes. The intermediate pyrazoline is formed in this step.[6]
-
After cooling the mixture, add an aqueous solution of potassium bromate and potassium bromide to oxidize the pyrazoline to the pyrazole.[6]
-
The product precipitates from the solution.
-
Collect the crude product by filtration.
-
Purify the product by crystallization from an ethyl acetate and hexane mixture.[6]
Protocol 3: Synthesis of 5-Phenyl-3-indole Pyrazole from a Chalcone Derivative
This protocol outlines the synthesis of a pyrazole from a pre-synthesized chalcone.
Materials:
-
Indole-based chalcone derivative (e.g., 1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one)
-
Hydrazine hydrate
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve the chalcone derivative (0.005 mol) in 30 mL of absolute ethanol in a 100 mL round-bottomed flask.[7]
-
Add 4-5 drops of glacial acetic acid with constant stirring.[7]
-
Add hydrazine hydrate (0.005 mol, 0.25 mL) to the mixture.[7]
-
Reflux the mixture for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
After completion, concentrate the solution and pour it into ice water with stirring.
-
Allow the mixture to stand for 24 hours to ensure complete precipitation.[7]
-
Filter the solid product, dry it, and purify by recrystallization if necessary.[7]
Visualizing Workflows and Mechanisms
Knorr Pyrazole Synthesis Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Multicomponent Pyrazole Synthesis Workflow
Caption: A generalized workflow for a one-pot multicomponent pyrazole synthesis.
Signaling Pathway: Mechanism of Action of Celecoxib
The pyrazole-containing drug Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial in the inflammatory pathway, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8][9]
Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.
Conclusion
The synthesis of pyrazoles is a rich and diverse field, offering multiple avenues to this important heterocyclic core. The traditional Knorr synthesis remains a robust and high-yielding method, particularly when regioselectivity is not a concern or can be controlled. For rapid lead generation and the creation of compound libraries, multicomponent reactions offer unparalleled efficiency and atom economy. The synthesis from chalcones provides a valuable alternative, especially for accessing specific substitution patterns like 3,5-diarylpyrazoles.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale. By understanding the comparative advantages and having access to detailed experimental protocols, researchers can make informed decisions to streamline their synthetic efforts in the exciting field of pyrazole chemistry.
References
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles | MDPI [mdpi.com]
- 3. theaspd.com [theaspd.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldresearchersassociations.com [worldresearchersassociations.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Guide to the In Vitro Enzyme Inhibition Profile of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential enzyme inhibitory activities of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate derivatives. While direct in vitro enzyme inhibition data for this specific scaffold is not extensively available in the current literature, this document compiles information on closely related analogues and relevant experimental protocols to guide future research. The anti-inflammatory properties of similar pyrazole derivatives strongly suggest their potential as enzyme inhibitors, particularly within inflammatory pathways.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. A notable mechanism for the anti-inflammatory action of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis. This guide will focus on the potential COX and monoamine oxidase (MAO) inhibitory activities of this compound derivatives, drawing comparisons with other pyrazole-based inhibitors.
Data on Closely Related Pyrazole Derivatives
A study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which are structurally similar to the title compounds, has demonstrated significant in vivo anti-inflammatory activity.[1][2] This suggests that these compounds may exert their effects through the inhibition of enzymes involved in the inflammatory cascade. The following table summarizes the in vivo anti-inflammatory data for these related compounds.
Table 1: In Vivo Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives
| Compound ID | Substitution Pattern | In Vivo Anti-inflammatory Activity (% inhibition of paw edema) | Reference |
| 2e | 2,3-dimethoxyphenyl | Significant | [1][2] |
| 2f | 3,4-dimethoxyphenyl | Significant | [1][2] |
| Standard | Indomethacin | Significant | [1][2] |
Comparative In Vitro Enzyme Inhibition Data of Other Pyrazole Derivatives
To provide a framework for evaluating the potential of this compound derivatives, the following tables present the in vitro enzyme inhibition data for other pyrazole and pyrazolone compounds against COX and MAO enzymes.
Table 2: Comparative COX Inhibition Data for Pyrazole and Pyrazolone Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Carboxamide | Compound 5m | COX-1 | 87.74 | 2.05 | [3] |
| COX-2 | 42.8 | [3] | |||
| Compound 5h | COX-1 | 38.76 | - | [3] | |
| Pyrazolone Derivative | Compound 6e | COX-1 | >100,000 | 215.44 | [4] |
| COX-2 | 464.2 | [4] | |||
| Reference Drug | Indomethacin | COX-1 | 35.72 | 0.52 | [3] |
| COX-2 | 68.7 | [3] | |||
| Reference Drug | Celecoxib | COX-2 | - | 308.16 | [4] |
Table 3: Comparative MAO Inhibition Data for Pyrazole Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Pyridazinobenzylpiperidine | Compound S5 | MAO-A | 3.857 | 19.04 | [5] |
| MAO-B | 0.203 | [5] | |||
| Compound S15 | MAO-A | 3.691 | - | [5] | |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Compound P10 | MAO-A | 86.8 | 26.96 | [6] |
| MAO-B | 3.22 | [6] | |||
| Heterocyclic Dienone | Compound CD14 | MAO-B | 0.036 | >250 | [7] |
| Reference Drug | Clorgyline | MAO-A | - | - | [7] |
| Reference Drug | Safinamide | MAO-B | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitory activities. Below are standard protocols for in vitro COX and MAO inhibition assays that can be adapted for the evaluation of this compound derivatives.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on a Cayman Chemical COX-Activity Assay kit.[8]
-
Enzyme Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 2 mM phenol and 1 mM EDTA).
-
Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute with the assay buffer to achieve a range of desired concentrations.
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, heme, and the test compound solution.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding a solution of arachidonic acid (the substrate).
-
Measure the rate of oxygen consumption using a suitable method, such as an oxygen electrode or a colorimetric assay that measures the peroxidase activity of COX.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol is a general method for determining MAO inhibitory activity.[5][7]
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO and dilute them to various concentrations with a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound or vehicle (DMSO) in the phosphate buffer at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a cofactor (e.g., FAD).
-
The reaction product can be measured spectrophotometrically or fluorometrically. For example, the deamination of the substrate can be coupled to a secondary reaction that produces a colored or fluorescent product.
-
-
Data Analysis: Determine the rate of the reaction for each compound concentration. Calculate the percentage of inhibition relative to the control and determine the IC50 values as described for the COX assay.
Visualizations
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Hypothetical Signaling Pathway of COX Inhibition
Caption: Simplified signaling pathway of cyclooxygenase (COX) inhibition.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Comparative Docking Analysis of Pyrazolone Compounds as Potent Enzyme and Protein-Protein Interaction Inhibitors
A detailed examination of pyrazolone derivatives targeting key proteins in cancer and inflammation, supported by in-silico docking data and experimental validation.
This guide provides a comparative analysis of recent molecular docking studies on pyrazolone and its derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2] The focus is on their potential as inhibitors of crucial biological targets implicated in cancer and inflammatory diseases. We will delve into the specifics of their interactions with receptor tyrosine kinases, components of the Hippo signaling pathway, and the NF-κB signaling pathway, presenting a synthesis of binding affinities, experimental data, and the methodologies employed in these in-silico studies.
Quantitative Comparison of Pyrazolone Derivatives
The following table summarizes the in-silico docking scores and, where available, the corresponding experimental inhibitory concentrations (IC50) of representative pyrazolone and pyrazole derivatives against their respective protein targets. This allows for a direct comparison of their potential efficacy and provides a basis for structure-activity relationship (SAR) studies.
| Compound Class | Target Protein(s) | Representative Compound(s) | Docking Score (Binding Energy) | Experimental Data (IC50) | Reference |
| Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | -10.09 kJ/mol (VEGFR-2) | Not Available | [3] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | -8.57 kJ/mol (Aurora A) | Not Available | [3] | ||
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | -10.35 kJ/mol (CDK2) | Not Available | [3] | ||
| Pyrazolone Chalcones | YAP/TEAD | Compound 3b | -8.45 kcal/mol | 3.92 ± 0.2 µM (MCF-7) | [4] |
| Pyrazolone-based Ligands | NF-κB Signaling Pathway | APAU | Not Available | 30 µg/ml (MCF-7) |
Experimental Protocols
A critical aspect of in-silico drug design is the rigor of the computational methodology. Below are the detailed experimental protocols used in the cited studies for molecular docking.
Docking of Pyrazole Derivatives against VEGFR-2, Aurora A, and CDK2
The molecular docking studies for this class of compounds were performed using AutoDock 4.2 . The protocol involved a flexible ligand docking approach. The preparation of the ligand and protein structures was a crucial first step, involving the optimization of the ligand's 3D structure and the preparation of the protein by removing water molecules and adding polar hydrogens.
A grid box was generated for each protein target to define the search space for the docking algorithm. The docking was performed using the Lamarckian Genetic Algorithm (LGA) . The specific parameters for the LGA as reported were: a population size of 150, a maximum of 2.5 million energy evaluations, and a maximum of 27,000 generations. The number of GA runs was set to 10. This robust protocol ensures a thorough exploration of the conformational space of the ligand within the active site of the protein.
Docking of Pyrazolone Chalcones against YAP/TEAD
For the pyrazolone chalcones targeting the YAP/TEAD protein complex, the molecular docking was carried out to elucidate the binding mode and predict the binding affinity. While the specific software is not explicitly named in the abstract, similar studies often employ programs like AutoDock Vina or Schrödinger's Glide. The general workflow involves:
-
Protein and Ligand Preparation: The crystal structure of the YAP/TEAD complex is obtained from the Protein Data Bank (PDB). Water molecules are removed, and hydrogen atoms are added. The pyrazolone chalcone structures are sketched and optimized using a suitable force field.
-
Grid Generation: A grid box is defined around the binding site of the YAP/TEAD complex.
-
Docking Execution: The docking algorithm is then run to predict the binding poses and calculate the binding energies. The pose with the lowest binding energy is typically considered the most favorable.
The experimental validation for this study was conducted using an MTT assay on various cancer cell lines (HepG-2, MCF-7, and HCT-116) to determine the cytotoxic effects of the compounds.[4]
Docking of Pyrazolone-based Ligands against the NF-κB Signaling Pathway
The in-silico part of this research focused on identifying pyrazolone-based bioactive ligands that target the NF-κB signaling pathway. The anticancer activity of the synthesized compounds was evaluated against MCF-7 cells. The molecular docking studies were performed to understand the mechanism of action at a molecular level, revealing that the compounds likely inhibit cell proliferation by targeting this pathway.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and the methodologies, the following diagrams were generated using the DOT language.
Caption: Molecular Docking Experimental Workflow.
Caption: Hippo Signaling Pathway Inhibition.
Caption: NF-κB Signaling Pathway Inhibition.
References
- 1. [PDF] Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Pyrazole Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of pyrazoles, a critical heterocyclic scaffold in numerous pharmaceuticals. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and consistency across different analytical techniques. This document outlines experimental protocols, presents comparative performance data, and visualizes relevant biological pathways and analytical workflows.
Comparative Analysis of Analytical Methods
The selection of an analytical method for pyrazole characterization depends on the specific research question, the properties of the analyte, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are three commonly employed techniques. A cross-validation approach, where results from different methods are compared, provides a high degree of confidence in the analytical data.
Below is a summary of typical performance characteristics for each method in the analysis of pyrazole derivatives.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Nuclear spin transitions in a magnetic field. |
| Applicability | Non-volatile or thermally labile pyrazoles. | Volatile and thermally stable pyrazoles. | Structural elucidation and quantification of pyrazoles in solution. |
| Linearity (r²) | > 0.999[1][2] | > 0.995[3] | Good for quantitative NMR (qNMR) with appropriate standards. |
| Limit of Detection (LOD) | ~0.016-0.1 µg/mL[1][2] | ~0.05 µg/mL[3] | Typically in the µg/mL to mg/mL range, depending on the nucleus and acquisition time. |
| Limit of Quantification (LOQ) | ~0.02-0.3 µg/mL[1][2] | ~0.1 µg/mL[3] | Higher than HPLC and GC-MS, generally in the high µg/mL to mg/mL range. |
| Accuracy (% Recovery) | 98% - 102%[2] | 98.6% - 101.6%[4] | High accuracy for qNMR with proper calibration. |
| Precision (%RSD) | < 2%[2] | < 2%[4] | Typically < 1% for qNMR. |
| Key Advantages | Robust, versatile for a wide range of pyrazoles. | High sensitivity and selectivity, excellent for isomer separation. | Provides detailed structural information, non-destructive. |
| Limitations | Lower sensitivity than GC-MS. | Requires volatile and thermally stable analytes. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. The following sections provide methodologies for the characterization of pyrazole derivatives using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reverse-phase HPLC method for the quantification of pyrazole derivatives.
2.1.1. Reagents and Materials
-
Pyrazole reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2.1.2. Preparation of Solutions
-
Mobile Phase: A typical mobile phase is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% TFA or formic acid). The ratio can be optimized for specific analytes (e.g., Acetonitrile:Water 75:25 v/v).[2] The mobile phase should be filtered and degassed.
-
Standard Stock Solution: Accurately weigh a known amount of the pyrazole reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 µg/mL).[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards.[2]
-
Sample Preparation: Dissolve the sample containing the pyrazole derivative in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
2.1.3. Chromatographic Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.[2]
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific pyrazole derivative (e.g., 237 nm).[2]
-
Column Temperature: Ambient or controlled (e.g., 40°C).[2]
2.1.4. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the pyrazole derivative in the samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile and thermally stable pyrazole isomers.
2.2.1. Reagents and Materials
-
Pyrazole reference standards
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with PTFE-lined septa
-
0.45 µm PTFE syringe filters
2.2.2. Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of the pyrazole isomers in a suitable volatile solvent like dichloromethane.
-
Calibration Standards: Prepare a series of dilutions of the stock solution to create calibration standards.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and dilute with dichloromethane.[5] If necessary, add an internal standard. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[5]
2.2.3. GC-MS Conditions
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 250°C.[5]
-
Injection Volume: 1 µL (split or splitless mode).[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[5]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
2.2.4. Analysis
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the pyrazole isomers based on their retention times and mass spectra.
-
Quantify the isomers using the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general procedure for the structural characterization of pyrazole derivatives.
2.3.1. Reagents and Materials
-
Pyrazole sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
2.3.2. Sample Preparation
-
Dissolve 5-10 mg of the pyrazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of an internal standard like TMS if required for chemical shift referencing.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2.3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete structural elucidation.
2.3.4. Data Analysis
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicity of signals to deduce the structure of the pyrazole derivative.[6]
-
For quantitative analysis (qNMR), integrate the signal of the analyte relative to the signal of a known amount of an internal standard.
Signaling Pathways and Analytical Workflows
Pyrazole Derivatives as Kinase Inhibitors in Signaling Pathways
Many pyrazole-containing drugs function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[7][8] Accurate characterization of these pyrazole derivatives is crucial for understanding their structure-activity relationships and mechanism of action.
Caption: PI3K/Akt/mTOR pathway with points of inhibition by pyrazole derivatives.
Logical Workflow for Cross-Validation of Analytical Methods
Cross-validation ensures that an analytical method is robust and provides consistent results across different laboratories or when comparing different techniques.[9] This is a critical step in method transfer and in regulatory submissions.
Caption: Workflow for the cross-validation of analytical methods for pyrazole characterization.
References
- 1. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
Safety Operating Guide
Prudent Disposal of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1][2] Work should be carried out in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1] In case of accidental contact, wash the affected skin area thoroughly with soap and water. If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[1][2]
Disposal Protocol
The primary method for the disposal of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not release the chemical into the environment or empty it into drains.[1][3]
Step-by-Step Disposal Procedure:
-
Collection: Carefully sweep up and shovel the solid material into a suitable, clearly labeled, and closed container for disposal.[1][3] Avoid creating dust during this process.[1][2]
-
Storage: Store the sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents, until it can be collected by a waste disposal service.[1]
-
Documentation: Maintain accurate records of the waste, including the chemical name, quantity, and date of disposal.
-
Professional Disposal: Arrange for the collection of the chemical waste by a certified hazardous waste disposal company.
Quantitative Data
No specific quantitative data regarding disposal parameters for this compound was found in the available resources. It is recommended to consult with the chosen waste disposal company for any specific concentration limits or requirements they may have.
Experimental Protocols
Detailed experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes are not publicly available. The recommended procedure is to rely on professional waste disposal services.
Disposal Workflow
Caption: Figure 1: Disposal Workflow for this compound.
References
Personal protective equipment for handling Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
This guide provides crucial safety and logistical information for the handling, storage, and disposal of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. The recommendations are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 58607-90-2 |
| Molecular Formula | C6H8N2O3 |
| Appearance | Likely a powder or solid |
| Hazards | While specific hazard data for this compound is limited, related pyrazole derivatives are known to cause skin and serious eye irritation.[1][2] It is prudent to handle this compound as potentially hazardous. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended:
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Chemically resistant gloves (e.g., nitrile) are recommended. |
| Respiratory Protection | If dust is generated or if working in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[1] Wash hands thoroughly after handling.[1][2][5]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1]
Spill and Emergency Procedures:
-
Spill Cleanup: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3] Sweep up the solid material and place it into a suitable container for disposal.[1][3][4] Avoid generating dust.
-
First Aid (Eyes): In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention if irritation persists.[1]
-
First Aid (Skin): If on skin, wash off immediately with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1]
-
First Aid (Inhalation): If inhaled, remove to fresh air.[5] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
-
First Aid (Ingestion): If swallowed, rinse mouth with water.[5] Do NOT induce vomiting. Call a physician or poison control center immediately.
Disposal:
-
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not empty into drains.[1]
Experimental Workflow
The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
